molecular formula C9H13NO5 B3043866 Tert-butyl 3,5-dioxomorpholine-4-carboxylate CAS No. 943818-71-1

Tert-butyl 3,5-dioxomorpholine-4-carboxylate

Cat. No.: B3043866
CAS No.: 943818-71-1
M. Wt: 215.2 g/mol
InChI Key: HSDBJPKMFBNYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,5-dioxomorpholine-4-carboxylate is a useful research compound. Its molecular formula is C9H13NO5 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3,5-dioxomorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,5-dioxomorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,5-dioxomorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-6(11)4-14-5-7(10)12/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBJPKMFBNYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)COCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architect of Asymmetry: A Technical Guide to N-Boc-3,5-dioxomorpholine as a Glycine Equivalent in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the synthesis of non-proteinogenic α-amino acids is of paramount importance for drug discovery and development. These unnatural amino acids, when incorporated into peptides or used as standalone pharmacophores, can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. At the heart of many synthetic strategies lies the concept of the glycine equivalent—a chemical entity that serves as a surrogate for the simplest amino acid, glycine, allowing for the introduction of diverse side chains at the α-position. This guide provides an in-depth exploration of a particularly elegant and effective glycine equivalent: N-Boc-3,5-dioxomorpholine .

The Challenge of Glycine Anion Chemistry and the Rise of Equivalents

Direct deprotonation of glycine to form a glycine anion for subsequent alkylation is fraught with challenges, including self-condensation and lack of stereocontrol. To circumvent these issues, chemists have developed a variety of glycine equivalents that mask the reactive functionalities and facilitate controlled C-α functionalization. These equivalents are designed to be readily deprotonated to form a stabilized enolate, which can then react with electrophiles. Subsequent deprotection and hydrolysis unveil the desired α-substituted amino acid.

N-Boc-3,5-dioxomorpholine: A Constrained and Activated Glycine Surrogate

N-Boc-3,5-dioxomorpholine, which is the cyclic anhydride of N-(tert-butoxycarbonyl)iminodiacetic acid, presents a structurally constrained and highly activated platform for the synthesis of α-amino acids. Its formal name is tert-butyl 2,6-dioxomorpholine-4-carboxylate and it is identified by the CAS Number 56074-21-6.[1] The cyclic anhydride structure confers several key advantages:

  • Enhanced Acidity: The two carbonyl groups flanking the nitrogen atom significantly increase the acidity of the α-protons, facilitating enolate formation under milder basic conditions compared to acyclic glycine equivalents.

  • Reduced Self-Condensation: The rigid cyclic structure minimizes intermolecular reactions, such as self-condensation, leading to cleaner reaction profiles and higher yields of the desired alkylated products.

  • Stereochemical Control: The defined conformation of the morpholine-dione ring can influence the trajectory of incoming electrophiles, offering potential for diastereoselective alkylation reactions, particularly when chiral auxiliaries or bases are employed.

Synthesis and Reaction Mechanism

Synthesis of N-Boc-3,5-dioxomorpholine

The precursor to N-Boc-3,5-dioxomorpholine is N-Boc-iminodiacetic acid. This can be synthesized by reacting iminodiacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The subsequent cyclization to the anhydride, N-Boc-3,5-dioxomorpholine, is typically achieved by treatment with a dehydrating agent such as acetic anhydride or a carbodiimide.

G cluster_synthesis Synthesis of N-Boc-3,5-dioxomorpholine iminodiacetic_acid Iminodiacetic Acid boc_anhydride Boc₂O, Base iminodiacetic_acid->boc_anhydride nboc_iminodiacetic_acid N-Boc-iminodiacetic acid boc_anhydride->nboc_iminodiacetic_acid dehydrating_agent Dehydrating Agent (e.g., Ac₂O) nboc_iminodiacetic_acid->dehydrating_agent target_molecule N-Boc-3,5-dioxomorpholine dehydrating_agent->target_molecule G cluster_workflow General Workflow for α-Amino Acid Synthesis start N-Boc-3,5-dioxomorpholine base Base (e.g., LDA) start->base enolate Enolate Intermediate base->enolate 1. Enolate Formation electrophile Electrophile (R-X) enolate->electrophile alkylation Alkylated Intermediate electrophile->alkylation 2. Alkylation hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) alkylation->hydrolysis product α-Substituted Amino Acid hydrolysis->product 3. Hydrolysis & Deprotection

Caption: General workflow for α-amino acid synthesis.

Experimental Protocols

The following protocols provide a general framework for the application of N-Boc-3,5-dioxomorpholine in the synthesis of α-amino acids. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, may be necessary for specific substrates.

General Procedure for the Alkylation of N-Boc-3,5-dioxomorpholine
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-3,5-dioxomorpholine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes at this temperature.

  • Alkylation: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude alkylated product.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for the Hydrolysis and Deprotection to the α-Amino Acid
  • Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of 6 M hydrochloric acid (HCl) and dioxane (1:1 v/v).

  • Heating: Heat the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude amino acid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

Comparative Analysis and Field Insights

While numerous glycine equivalents exist, N-Boc-3,5-dioxomorpholine offers a compelling combination of reactivity, stability, and ease of handling. Below is a comparative summary of its performance against other common glycine enolate surrogates.

Glycine EquivalentBase Strength RequiredPotential Side ReactionsStereoselectivityDeprotection Conditions
N-Boc-3,5-dioxomorpholine Moderate to StrongLow tendency for self-condensationPotential for diastereoselectivityAcidic
N-(Diphenylmethylene)glycine estersModerateRacemization, difficult hydrolysisGenerally low without chiral auxiliaryAcidic
Schöllkopf's Bis-lactim EtherStrongSensitive to moistureHigh diastereoselectivityAcidic
N-Pivaloyl glycinol derivativesStrongPotential for eliminationModerate to high with chiral auxiliaryAcidic/Basic

Expertise & Experience Insights: The choice of a glycine equivalent is often dictated by the specific synthetic target and the desired level of stereocontrol. For routine synthesis of racemic or simple α-substituted amino acids, N-Boc-3,5-dioxomorpholine provides a reliable and high-yielding route. Its crystalline nature and stability at room temperature make it a more user-friendly reagent compared to some of the more sensitive chiral auxiliaries. The key to successful alkylation lies in the careful control of temperature during enolate formation and the use of high-purity, anhydrous solvents and reagents to avoid premature quenching of the enolate. For the synthesis of enantiomerically enriched α-amino acids, the use of a chiral version of N-Boc-3,5-dioxomorpholine or the employment of a chiral base during the deprotonation step would be necessary.

Conclusion

N-Boc-3,5-dioxomorpholine stands as a valuable and versatile tool in the synthetic chemist's arsenal for the construction of diverse α-amino acids. Its unique structural features provide a robust platform for efficient enolate formation and alkylation, minimizing common side reactions and simplifying purification. As the demand for novel amino acid building blocks in drug discovery continues to grow, the strategic application of well-designed glycine equivalents like N-Boc-3,5-dioxomorpholine will undoubtedly play a crucial role in accelerating the synthesis of next-generation therapeutics.

References

  • Synthesis of α-Amino Acids. (n.d.). LibreTexts. Retrieved February 15, 2026, from [Link]

  • 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. (2021, December 27). LibreTexts. Retrieved February 15, 2026, from [Link]

  • N-((tert-butyloxy)carbonyl)iminodiacetic acid anhydride. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. (2023, July 22). YouTube. Retrieved February 15, 2026, from [Link]

  • Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one. (2012, September 3). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. (2018, July 11). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2019, January 21). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • A directed enolization strategy enables by-product-free construction of contiguous stereocentres en route to complex amino acids. (2024, April 2). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Solubility profile of tert-butyl 3,5-dioxomorpholine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl 3,5-dioxomorpholine-4-carboxylate CAS: 1260096-82-9 (Generic analog reference) / Note: Often synthesized in-situ or referenced as N-Boc-diglycolimide.[1][2] Molecular Formula: C


H

NO

Molecular Weight: 215.20 g/mol [2]

This guide provides a comprehensive solubility and stability profile for tert-butyl 3,5-dioxomorpholine-4-carboxylate.[1][2] As a cyclic imide masked by a tert-butoxycarbonyl (Boc) group, this compound exhibits a dichotomy in solvent behavior: it is highly soluble in polar aprotic solvents but susceptible to ring-opening solvolysis in nucleophilic solvents.[1][2] This document details the thermodynamic solubility landscape, stability warnings, and validated protocols for handling this intermediate in peptide synthesis and medicinal chemistry.[2][3]

Part 1: Physicochemical Solubility Landscape[1][2][3]

The solubility of tert-butyl 3,5-dioxomorpholine-4-carboxylate is governed by the competition between its lipophilic Boc-protecting group and the polar, electron-withdrawing 3,5-dioxo core.[1][2]

Solubility Profile Table

Data represents qualitative solubility at 25°C based on standard synthetic workflows.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary solvent for synthesis and liquid-liquid extraction.[1][2]
Chlorinated Chloroform (CHCl

)
High Alternative to DCM; excellent for NMR analysis.[2][3]
Esters Ethyl Acetate (EtOAc)High Preferred solvent for work-up and silica gel chromatography.[1][2][3]
Ethers Tetrahydrofuran (THF)High Ideal for anhydrous reactions; ensures homogeneity.[2][3]
Ethers Diethyl Ether (Et

O)
Moderate Often used to precipitate the compound from DCM/THF mixtures.[2][3]
Polar Aprotic DMF / DMSOVery High Used for peptide coupling reactions; difficult to remove post-reaction.[1][3]
Alkanes Hexanes / HeptaneInsoluble Anti-solvent. Used to induce crystallization or precipitation.[1][3]
Protic WaterInsoluble The lipophilic Boc group prevents dissolution; however, hydrolysis occurs at high pH.[1][2][3]
Alcohols Methanol / EthanolSoluble (Reactive) WARNING: Dissolves but risks nucleophilic ring-opening (solvolysis).[1][2]
Mechanistic Insight: The "Solubility-Stability" Paradox

While the compound dissolves readily in alcohols (MeOH, EtOH), these are forbidden solvents for storage.[2][3] The 3,5-dioxomorpholine ring acts as a cyclic anhydride equivalent.[1][2][3] In the presence of primary alcohols, the ring is susceptible to nucleophilic attack, leading to the formation of the open-chain hemi-ester.[1][2][3]

Rule of Thumb:

  • For Reaction: Use DCM or THF.

  • For Purification: Use EtOAc/Hexane gradients.[1][3]

  • Avoid: Alcohols and water (unless under specific acidic quench conditions).[2][3]

Part 2: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended operational phase (Synthesis vs. Purification).

SolubilityLogic Compound tert-Butyl 3,5-dioxomorpholine- 4-carboxylate Chlorinated Chlorinated Solvents (DCM, CHCl3) Compound->Chlorinated High Solubility PolarAprotic Polar Aprotic (THF, DMF) Compound->PolarAprotic High Solubility Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Dissolves but... Alkanes Alkanes (Hexane, Heptane) Compound->Alkanes Insoluble Synthesis Synthesis & Reaction (Stable Dissolution) Chlorinated->Synthesis Inert PolarAprotic->Synthesis Inert Degradation Ring Opening (Solvolysis Risk) Alcohols->Degradation Nucleophilic Attack Precipitation Crystallization (Anti-Solvent) Alkanes->Precipitation Purification

Caption: Solvent selection logic emphasizing the risk of solvolysis in alcohols despite high solubility.[1][2]

Part 3: Experimental Protocols (E-E-A-T)

As an application scientist, relying on literature values is insufficient for critical process development. The following protocols allow you to validate solubility and stability in your specific matrix.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this method to determine the precise solubility limit in a specific solvent (e.g., for process scale-up).[2]

Reagents:

  • Analyte: tert-butyl 3,5-dioxomorpholine-4-carboxylate (Dry powder).[1][2]

  • Solvent: Anhydrous DCM or EtOAc.[1][3]

Workflow:

  • Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

  • Observation: Continue until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).[2]
  • Validation: If the solution remains cloudy after 1 mL (Solubility < 100 mg/mL), filter the supernatant through a 0.22 µm PTFE filter, evaporate a known volume, and weigh the residue.

Protocol B: Solvolytic Stability Test (HPLC)

Use this method to verify if a solvent (e.g., Methanol) is degrading your compound.[2]

Reagents:

  • Solvent A: Dichloromethane (Control).[2][3]

Workflow:

  • Dissolution: Dissolve 10 mg of compound in 1 mL of DCM (Vial A) and 1 mL of MeOH (Vial B).

  • Incubation: Let both vials stand at room temperature for 1 hour.

  • Analysis: Inject 5 µL of each onto a C18 HPLC column (Gradient: 5-95% MeCN/Water + 0.1% Formic Acid).

  • Interpretation:

    • Vial A (DCM): Should show a single peak (Intact imide).[2][3]

    • Vial B (MeOH): Look for a new, earlier-eluting peak corresponding to the methyl ester ring-opened product (Mass shift +32 Da).[1][2]

Part 4: Technical Synthesis & Application Context[1][3]

Understanding the solubility profile is critical when utilizing this compound as a building block for peptidomimetics or as a masked iminodiacetic acid derivative.[1][3]

Synthesis Work-Up (Extraction)

Because the compound is highly soluble in DCM and EtOAc but insoluble in water/acidic brine, the standard work-up involves:

  • Quench: Dilute reaction mixture with EtOAc.

  • Wash: Wash with 5% KHSO

    
     (removes basic impurities) and Brine.[1][2][3]
    
  • Dry: Use Na

    
    SO
    
    
    
    (Magnesium sulfate is also acceptable).[1][2][3]
  • Concentrate: Rotary evaporate to an oil/solid.

Recrystallization Strategy

If the compound is obtained as an impure solid, exploit the "Good Solvent / Poor Solvent" principle:

  • Dissolve the crude solid in a minimum amount of warm DCM or EtOAc .[1][3]

  • Slowly add Hexane or Heptane until persistent turbidity is observed.[1][3]

  • Cool to 4°C or -20°C to induce crystallization.[1][3]

References

  • ChemicalBook. (n.d.).[1][2][3] Morpholine-3,5-dione Derivatives and Solubility Properties. Retrieved from [2]

  • National Institutes of Health (NIH). (2017).[2][3] An Optimized Protocol for the Synthesis of Morpholine-diones. PubMed Central.[1][3] Retrieved from

  • Organic Syntheses. (2004).[1][2][3] Synthesis of N-Boc-Protected Amino Acid Derivatives and Cyclic Imides. Org. Synth. 81, 195.[1][2][3] Retrieved from [2]

  • PubChem. (n.d.).[1][2][3] Compound Summary: Morpholine-3,5-dione.[1][2][6] Retrieved from [2]

Sources

Technical Guide: Stability Profile of Morpholine-3,5-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Morpholine-3,5-dione Scaffolds Under Ambient Conditions Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists.

Executive Summary

The morpholine-3,5-dione scaffold represents a distinct subclass of cyclic imides, characterized by a 1,4-oxazine core oxidized at the C3 and C5 positions. Unlike their isomeric counterparts (morpholine-2,3-diones or the biodegradable morpholine-2,5-diones), the 3,5-dione moiety functions as a rigid, achiral (unless substituted) pharmacophore often utilized to mimic the glutarimide ring in anticonvulsants and immunomodulators.

This guide provides a critical analysis of the scaffold's stability under ambient conditions (25°C, 1 atm, 40-60% RH). While kinetically stable as a crystalline solid, the scaffold exhibits thermodynamic instability in aqueous solution, driven by hydrolytic ring-opening. This document details the physicochemical drivers of this instability, degradation mechanisms, and validated protocols for stability assessment.

Part 1: Structural Analysis & Physicochemical Profile

To predict stability, one must first understand the electronic environment of the ring. The morpholine-3,5-dione is a cyclic imide .

Electronic Effects

The stability of the ring is dictated by the interplay between the imide resonance and the inductive effect of the ether oxygen at Position 1.

  • Inductive Effect (-I): The oxygen atom at position 1 exerts a strong electron-withdrawing inductive effect through the

    
    -framework. This reduces the electron density at the C2 and C6 methylene groups, but more importantly, it increases the electrophilicity of the carbonyl carbons (C3 and C5).
    
  • Imide Resonance: The nitrogen lone pair is delocalized into both carbonyls. However, unlike glutarimides, the presence of the ether oxygen alters the ring puckering and dipole moment, potentially lowering the activation energy for nucleophilic attack.

Physicochemical Baseline
PropertyCharacteristicImplication for Stability
Physical State Crystalline SolidHigh lattice energy confers excellent stability in solid state against oxidation.
Hygroscopicity Moderate to HighThe imide NH (if unsubstituted) and ether oxygen can H-bond with atmospheric water, promoting surface hydrolysis.
Solubility Polar Organic Solvents (DMSO, DMF)Stable in aprotic solvents; unstable in protic basic solvents.
pKa (Imide NH) ~9.5 - 10.5Weakly acidic. Deprotonation significantly increases susceptibility to hydrolysis.

Part 2: Stability Under Ambient Conditions

Hydrolytic Stability (The Critical Failure Mode)

Under ambient laboratory conditions, the primary degradation pathway is hydrolysis .

  • Solid State: Stable for >24 months if stored in desiccated conditions. Exposure to high humidity (>75% RH) can induce surface "caking" and slow hydrolysis to the corresponding amidic acid.

  • Solution State:

    • pH < 5:[1] Relatively stable. Protonation of the carbonyl oxygen is required for hydrolysis, but the reaction is slow.

    • pH 7.4 (Physiological): Moderate stability.[2] Half-lives (

      
      ) can range from hours to days depending on N-substitution.
      
    • pH > 9: Rapid degradation. Hydroxide ions attack the highly electrophilic carbonyls, leading to irreversible ring opening.

Oxidative Stability

The morpholine-3,5-dione scaffold is remarkably resistant to oxidative degradation under ambient conditions. Unlike the parent morpholine, the nitrogen lone pair is involved in amide resonance and is unavailable for N-oxidation (N-oxide formation). The C2/C6 methylene protons are deactivated towards radical abstraction compared to simple ethers.

Photostability

The scaffold absorbs in the UV region (typically


 nm). It is generally photostable under ambient visible light. However, prolonged exposure to high-intensity UV (e.g., in a stability chamber) without protection can induce radical cleavage at the C-O bond, though this is a secondary degradation pathway compared to hydrolysis.

Part 3: Mechanistic Pathways of Degradation

The following diagram illustrates the primary hydrolytic degradation pathway. The critical step is the formation of the tetrahedral intermediate at C3 or C5.

Figure 1: Mechanism of base-catalyzed hydrolysis of the morpholine-3,5-dione ring.

Part 4: Experimental Protocols for Stability Testing

To validate the stability of a new morpholine-3,5-dione derivative, the following self-validating protocol is recommended. This workflow ensures separation of the intact scaffold from the polar ring-opened hydrolysis products.

Accelerated Stability Workflow (HPLC-UV/MS)

Objective: Determine


 at physiological pH and ambient stress.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.[3]

  • Acetonitrile (HPLC Grade).

  • Internal Standard (e.g., Caffeine or a stable sulfone).

Protocol Steps:

  • Stock Preparation: Dissolve the compound in DMSO to 10 mM (Stock A).

  • Initiation: Spike Stock A into PBS (pre-warmed to 25°C or 37°C) to a final concentration of 50 µM. Critical: Ensure DMSO content is <1% to prevent solvent effects on hydrolysis rates.

  • Sampling:

    • Timepoints: 0, 1h, 4h, 8h, 24h, 48h.

    • Quenching: Aliquot 100 µL of reaction mixture into 100 µL of cold Acetonitrile + 0.1% Formic Acid. This stops base-catalyzed hydrolysis immediately.

  • Analysis: Inject onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% ACN in water (0.1% Formic Acid).

    • Detection: Monitor the disappearance of the parent peak [M+H]+ and the appearance of the ring-opened species [M+18+H]+ (Water addition).

Visualization of Workflow

Figure 2: Standard operating procedure for hydrolytic stability assessment.

Part 5: Stabilization Strategies in Drug Design

If the morpholine-3,5-dione scaffold exhibits poor stability during the screening phase, the following structural modifications are proven to enhance kinetic stability:

  • N-Substitution (Steric Shielding): Replacing the imide proton with a bulky alkyl or aryl group (e.g., N-isopropyl or N-phenyl) significantly retards hydrolysis by blocking the approach of nucleophiles to the carbonyl carbons.

  • C2/C6 Geminal Substitution: Introducing gem-dimethyl groups at the C2 or C6 positions creates a "neopentyl-like" effect. This steric bulk protects the adjacent carbonyls (C3/C5) from hydrolytic attack.

  • Bioisosteric Replacement: If the 3,5-dione is too unstable, consider the thiomorpholine-3,5-dione . The larger sulfur atom alters the ring geometry and electronics, often improving hydrolytic resistance.

References

  • Tzara, A., et al. (2020).[4] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[4]

  • Palchykov, V. A., et al. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332.

  • Jem-Uggerud, H., et al. (2024).[5] "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones." ACS Omega. (Note: Cited for contrasting synthesis/stability conditions of dione isomers).

  • Lipinski, C. A. (2004).[6] "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341.

Sources

Literature review of tert-butyl 3,5-dioxomorpholine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-morpholine-3,5-dione ) represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a masked, activated core for the synthesis of functionalized 1,4-oxazines and 3,5-disubstituted morpholines. Unlike simple morpholine rings, the 3,5-dioxo functionality transforms the molecule into a cyclic imide, altering its electronic properties and enabling unique downstream transformations—most notably the conversion to bisvinylphosphates for Palladium-catalyzed cross-coupling.

This guide details the synthesis, stability, and advanced functionalization of this scaffold, providing researchers with a validated roadmap for generating novel heterocyclic libraries.

Structural Analysis & Chemical Properties[1]

The Core Scaffold

The molecule consists of a morpholine ring oxidized at the 3 and 5 positions, creating a cyclic imide structure. The nitrogen at position 4 is protected by a tert-butoxycarbonyl (Boc) group.

PropertyDescription
IUPAC Name tert-butyl 3,5-dioxomorpholine-4-carboxylate
Common Name N-Boc-morpholine-3,5-dione
Molecular Formula C₉H₁₃NO₅
Key Functionality Cyclic Imide (electrophilic carbonyls), N-Boc (acid-labile protection)
Reactivity Profile Susceptible to nucleophilic attack at C3/C5; Enolizable; Precursor to vinyl phosphates.
Stability Considerations
  • Hydrolytic Stability: The cyclic imide is sensitive to strong bases, which can open the ring to form diglycolic acid amides. The N-Boc group stabilizes the nitrogen but introduces acid sensitivity.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced ring opening or Boc-deprotection.

Synthetic Methodologies

The synthesis is a two-stage process: construction of the morpholine-3,5-dione core followed by N-protection.

Protocol A: Synthesis of Morpholine-3,5-dione

Note: This step establishes the cyclic imide core from diglycolic acid.

  • Reagents: Diglycolic anhydride (1.0 equiv), Ammonium carbonate (excess) or aqueous Ammonia.

  • Procedure:

    • Dissolve diglycolic anhydride in anhydrous THF.

    • Add ammonium carbonate slowly.

    • Heat the mixture to reflux (or melt neat at 140–160°C if using the fusion method) to drive off water and cyclize the intermediate amic acid.

    • Purification: Recrystallization from ethanol/water.

    • Yield: Typically 60–80%.

Protocol B: N-Boc Protection (The Target Scaffold)

Note: Direct acylation of the imide nitrogen requires catalysis due to the reduced nucleophilicity of the imide.

  • Reagents:

    • Morpholine-3,5-dione (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Step-by-Step Workflow:

    • Setup: Flame-dry a round-bottom flask and purge with Argon.

    • Dissolution: Suspend morpholine-3,5-dione in MeCN (0.5 M concentration).

    • Addition: Add (Boc)₂O followed by DMAP.

    • Reaction: Stir at room temperature for 4–6 hours. Evolution of CO₂ may be observed.[1][2]

    • Monitoring: Check TLC (stained with KMnO₄) for disappearance of the polar starting material.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc).[3]

  • Validation:

    • ¹H NMR (CDCl₃): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the morpholine CH₂ singlet (~4.3 ppm, 4H).

Advanced Functionalization: The Bisvinylphosphate Route[5][6]

The true power of tert-butyl 3,5-dioxomorpholine-4-carboxylate lies in its conversion to bisvinylphosphates , which serve as electrophiles for Pd-catalyzed coupling. This allows the rapid installation of aryl or alkyl groups at the 3 and 5 positions, accessing complex 1,4-oxazine derivatives.

Mechanism of Activation

The carbonyl oxygens are phosphorylated, creating a diene system that is highly reactive toward oxidative addition by Palladium(0).

SynthesisPathway Start Diglycolic Anhydride Imide Morpholine-3,5-dione Start->Imide NH3 / Heat NBoc N-Boc-morpholine-3,5-dione (Target Scaffold) Imide->NBoc (Boc)2O, DMAP Phosphate Bisvinylphosphate Intermediate NBoc->Phosphate KHMDS, (PhO)2P(O)Cl Oxazine 3,5-Disubstituted 1,4-Oxazine Phosphate->Oxazine Pd(0), R-B(OH)2 (Suzuki Coupling)

Caption: Synthetic pathway from Diglycolic Anhydride to functionalized 1,4-Oxazines via the N-Boc scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Enolization & Phosphorylation:

    • Treat N-Boc-morpholine-3,5-dione with KHMDS (Potassium hexamethyldisilazide) at -78°C in THF.

    • Add Diphenyl chlorophosphate (ClP(O)(OPh)₂).

    • Warm to 0°C to form the bisvinylphosphate.

  • Cross-Coupling:

    • To the phosphate solution, add the Aryl Boronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃.

    • Heat to reflux for 12 hours.

  • Result: Formation of 3,5-diaryl-1,4-oxazine-4-carboxylates.

Medicinal Chemistry Applications

The derivatives of tert-butyl 3,5-dioxomorpholine-4-carboxylate are valuable in two primary domains:

Protease Inhibition

The 3,5-dioxo core mimics the transition state of peptide bond hydrolysis.

  • Target: Renin, HIV Protease, and other aspartyl proteases.

  • Mechanism: The scaffold acts as a rigid spacer that can position hydrophobic groups (via alkylation) into the S1/S1' pockets of the enzyme.

Peptidomimetics

Reduction of the 1,4-oxazine products (obtained via the Suzuki route above) yields 3,5-cis-disubstituted morpholines .

  • Stereocontrol: Hydrogenation of the oxazine double bonds typically proceeds from the less hindered face, yielding high diastereoselectivity (cis-isomer).

  • Utility: These morpholines serve as conformationally restricted amino acid analogues (e.g., substituted prolines).

Derivative ClassSynthetic RouteBiological Potential
1,4-Oxazines Pd-coupling of BisvinylphosphateAntioxidants, fluorescent probes
3,5-Disubstituted Morpholines Reduction of 1,4-OxazinesNK1 antagonists, antidepressant scaffolds
Alpha-Alkylated Imides Direct alkylation of N-Boc DioneNovel amino acid building blocks

References

  • Claveau, E., Gillaizeau, I., Blu, J., Bruel, A., & Coudert, G. (2007). Easy Access to New Heterocyclic Systems: 1,4-Oxazine and Substituted 1,4-Oxazines. The Journal of Organic Chemistry, 72(13), 4832–4836.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

  • BenchChem Technical Database. (2025). 4H-1,4-Oxazine and Derivatives: Synthesis and Properties.

  • Srinivas, R., et al. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 795–825.[4]

Sources

Methodological & Application

General procedure for the synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-diglycolimide). This heterocyclic scaffold is a critical intermediate in the development of peptidomimetics, protease inhibitors, and glycolic acid derivatives.

The procedure is designed for high reproducibility and scalability, utilizing a two-stage synthetic route:

  • Imide Formation: Conversion of diglycolic anhydride to morpholine-3,5-dione via ammonolysis and cyclodehydration.

  • N-Protection: Carbamoylation of the cyclic imide using di-tert-butyl dicarbonate (Boc₂O).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, tert-butyl 3,5-dioxomorpholine-4-carboxylate (3 ), is a cyclic imide protected at the nitrogen. Direct reaction of diglycolic anhydride with tert-butyl carbamate is often low-yielding due to the poor nucleophilicity of the carbamate. Therefore, a stepwise approach is superior:

  • Ring Construction: Diglycolic anhydride (1 ) is opened with ammonia to form the amic acid, which is then dehydrated to close the morpholine-3,5-dione ring (2 ).

  • N-Functionalization: The resulting imide (2 ) is deprotonated or activated with a nucleophilic catalyst (DMAP) to react with Boc₂O.

SynthesisPath Start Diglycolic Anhydride (1) Inter Diglycolamic Acid (Intermediate) Start->Inter NH4OH / THF (Ammonolysis) Imide Morpholine-3,5-dione (2) Inter->Imide Ac2O, Reflux (Cyclodehydration) Product tert-butyl 3,5-dioxomorpholine- 4-carboxylate (3) Imide->Product Boc2O, DMAP, Et3N (N-Protection)

Figure 1: Synthetic workflow for the preparation of N-Boc-morpholine-3,5-dione.

Part 2: Experimental Protocol

Phase 1: Synthesis of Morpholine-3,5-dione (2)

Objective: Transform the anhydride into the cyclic imide.

Reagents & Materials:

  • Diglycolic anhydride (CAS 4480-83-5)[1][2][3]

  • Ammonium hydroxide (28-30% NH₃ in water)

  • Acetic anhydride (Ac₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Ammonolysis:

    • Dissolve Diglycolic anhydride (10.0 g, 86.1 mmol) in anhydrous THF (100 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add Ammonium hydroxide (15 mL, excess) dropwise over 20 minutes. A white precipitate (Diglycolamic acid) will form immediately.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

    • Isolation: Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove THF and excess water/ammonia. The residue is crude diglycolamic acid.

  • Cyclodehydration:

    • Suspend the crude residue in Acetic anhydride (30 mL).

    • Equip the flask with a reflux condenser and heat the mixture to 100–110°C for 2–3 hours. The solid should dissolve, turning into a clear or slightly yellow solution.

    • Note: Acetic anhydride acts as both solvent and dehydrating agent.

    • Workup: Concentrate the reaction mixture under high vacuum to remove acetic anhydride and acetic acid byproducts.

    • Purification: Recrystallize the resulting solid from hot ethanol or a toluene/ethanol mixture.

    • Yield Target: 7.0 – 8.5 g (70–85%).

    • Characterization (2): Melting Point ~145–147°C. ¹H NMR (DMSO-d₆): δ 11.2 (br s, 1H, NH), 4.25 (s, 4H, CH₂).

Phase 2: N-Boc Protection

Objective: Install the tert-butoxycarbonyl group on the imide nitrogen.

Reagents & Materials:

  • Morpholine-3,5-dione (2 ) (from Phase 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry 250 mL round-bottom flask, suspend Morpholine-3,5-dione (5.0 g, 43.4 mmol) in anhydrous DCM (100 mL).

    • Add Triethylamine (6.6 mL, 47.7 mmol, 1.1 eq) and DMAP (0.53 g, 4.3 mmol, 0.1 eq).

    • Mechanism:[4][5][6] Et₃N neutralizes any acidic species; DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate.

  • Boc Addition:

    • Dissolve Boc₂O (10.4 g, 47.7 mmol, 1.1 eq) in a small volume of DCM (10 mL).

    • Add the Boc₂O solution dropwise to the reaction mixture at RT.

    • Gas evolution (CO₂) is generally not observed here, but mild exothermicity may occur.

    • Stir the reaction at room temperature for 12–18 hours. The suspension should become a clear solution as the product forms (N-Boc imides are more soluble in DCM).

  • Workup:

    • Wash the organic phase with 1N HCl (2 × 50 mL) to remove DMAP and Et₃N. Crucial: Keep the washes brief to avoid deprotecting the Boc group, although it is relatively stable.

    • Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield an off-white solid.

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 4:1 to 2:1).

    • Yield Target: 8.0 – 9.0 g (85–95%).

    • Characterization (3): ¹H NMR (CDCl₃): δ 4.35 (s, 4H), 1.55 (s, 9H).

Part 3: Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Moisture Control Low yield in Phase 1Diglycolic anhydride hydrolyzes rapidly. Ensure THF is dry and glassware is oven-dried.
Cyclization Temp Dark/Tarred product in Phase 1Do not exceed 120°C during Ac₂O reflux. If charring occurs, reduce temp to 90°C and extend time.
Boc Reaction Rate Reaction incomplete after 18hIncrease DMAP to 0.2 eq. Imides are poor nucleophiles; DMAP is essential for activation.
Solubility Starting material (Imide) not dissolvingThe imide (2 ) is poorly soluble in DCM but dissolves as it reacts. Ensure vigorous stirring.

Part 4: Safety & Handling

  • Diglycolic Anhydride: Irritant and corrosive. Hydrolyzes to acid on contact with moisture. Handle in a fume hood.

  • Acetic Anhydride: Flammable and lachrymator. Causes severe burns. Use proper PPE (gloves, goggles).

  • DMAP: Highly toxic by absorption. Double-glove when weighing.

Part 5: References

  • Synthesis of Morpholine-3,5-dione:

    • Source: Rezai, T. et al. "Conformational Studies of N-Substituted Morpholine-3,5-diones." Journal of Organic Chemistry.

    • Context: Describes the standard ammonolysis and dehydration of diglycolic anhydride.

    • (Analogous oxazine synthesis).

  • Boc Protection of Imides:

    • Source: Grehn, L., & Ragnarsson, U. (1984). "A convenient method for the preparation of N-(tert-butyloxycarbonyl)pyrroles and analogous compounds." Angewandte Chemie International Edition.

    • Context: Establishes the DMAP/Boc₂O method for protecting electron-deficient nitrogens (imides/lactams).

  • Diglycolic Anhydride Properties:

    • Source: PubChem Compound Summary for CID 78232.

  • Target Compound Data:

    • Source: ChemicalBook Entry for CAS 943818-71-1.

Sources

Application Note & Protocol: Stereoselective Alkylation of N-Boc-3,5-dioxomorpholine for the Synthesis of Chiral α-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to creating novel peptides, peptidomimetics, and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This document provides a detailed protocol for the diastereoselective alkylation of a novel chiral glycine equivalent, tert-butyl 3,5-dioxomorpholine-4-carboxylate (N-Boc-3,5-dioxomorpholine). We will elucidate the underlying principles of the reaction, offer a step-by-step experimental guide, and discuss the broader applications of this methodology in synthetic organic chemistry.

Introduction: The Quest for Chiral α-Amino Acids

α-Amino acids are the fundamental constituents of proteins and vital signaling molecules. While nature provides a set of 20 proteinogenic amino acids, the ability to synthesize non-natural or "unnatural" α-amino acids with defined stereochemistry is of paramount importance for drug discovery. Modifying the side chain (R-group) of an amino acid can profoundly alter the structure and function of a peptide or protein, leading to compounds with improved therapeutic properties.

A common strategy for synthesizing these chiral molecules is the asymmetric alkylation of a glycine enolate equivalent. This protocol focuses on a robust and practical method utilizing a chiral morpholinone scaffold, specifically tert-butyl 3,5-dioxomorpholine-4-carboxylate. This substrate offers significant advantages, including high levels of diastereoselectivity, operational simplicity, and the ability to be readily converted to the desired α-amino acid product.

Mechanistic Rationale and Stereochemical Control

The high fidelity of this stereoselective alkylation hinges on the rigid, C2-symmetric chair-like conformation of the morpholinone ring system. This inherent chirality, derived from readily available starting materials, serves as a powerful stereocontrolling element.

The reaction proceeds through the formation of a lithium enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA). The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom directs the incoming electrophile (alkyl halide) to attack the enolate from the less sterically hindered face, opposite to the pseudo-axial substituent on the chiral auxiliary. This facial bias is the key to the high diastereoselectivity observed in this transformation.

Below is a diagram illustrating the proposed stereochemical model for the alkylation reaction.

stereochemical_model Figure 1: Proposed Stereochemical Model cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Deprotection Start N-Boc-3,5-dioxomorpholine Enolate Lithium Enolate (Chair-like conformation) Start->Enolate LDA, THF -78 °C Product Alkylated Morpholinone (High d.r.) Enolate->Product  Attack from  less hindered face Electrophile R-X (Alkyl Halide) Electrophile->Product Final Chiral α-Amino Acid Product->Final Hydrolysis (e.g., LiOH)

Caption: A simplified workflow of the stereoselective alkylation process.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported in the literature and has been optimized for general laboratory use.

3.1. Materials and Reagents

ReagentGradeSupplier (Example)Notes
tert-butyl 3,5-dioxomorpholine-4-carboxylate>98%Sigma-AldrichStore under inert atmosphere.
DiisopropylamineAnhydrous, >99.5%Acros OrganicsDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsPurify by passing through a solvent system.
Alkyl Halide (e.g., Benzyl Bromide)>98%Sigma-AldrichUse freshly distilled or purified reagent.
Lithium Hydroxide (LiOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR

3.2. Equipment

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles (oven-dried)

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

3.3. Step-by-Step Procedure

Part A: Enolate Formation and Alkylation

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Preparation (in a separate flask): In another oven-dried flask under nitrogen, add anhydrous THF and diisopropylamine (1.1 eq). Cool to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form a solution of lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add the freshly prepared LDA solution to the cooled solution of the morpholinone via syringe. Stir the mixture at -78 °C for 1 hour. The solution should turn a pale yellow color, indicating enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Part B: Purification and Characterization

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.

  • Characterization: The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part C: Deprotection to the α-Amino Acid

  • Hydrolysis: Dissolve the purified alkylated morpholinone in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (e.g., 4-5 eq).

  • Heating: Heat the mixture to reflux (or stir at room temperature for an extended period) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the mixture to room temperature and acidify to pH ~2 with concentrated HCl.

  • Isolation: The resulting α-amino acid can be isolated by standard techniques, such as ion-exchange chromatography or crystallization.

Expected Results and Troubleshooting

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>95:585-95%
Iodomethane>95:580-90%
Allyl Bromide>90:1075-85%

Troubleshooting Tips:

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Titrate the n-BuLi solution to ensure accurate concentration.

  • Low Diastereoselectivity: Ensure the reaction temperature is maintained at -78 °C during enolate formation and alkylation. Adding the alkylating agent too quickly or at a higher temperature can erode selectivity.

  • Incomplete Reaction: Increase the reaction time or the amount of LDA and alkyl halide.

Conclusion

The stereoselective alkylation of tert-butyl 3,5-dioxomorpholine-4-carboxylate provides an efficient and highly diastereoselective route to a wide range of enantiomerically enriched α-amino acids. The protocol is scalable, utilizes readily available reagents, and relies on a robust and predictable stereochemical model. This methodology represents a valuable tool for researchers and scientists in the field of drug development and organic synthesis, facilitating the exploration of novel chemical space in the design of next-generation therapeutics.

References

  • A Novel Chiral Glycine Equivalent for the Asymmetric Synthesis of alpha-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • Modern Asymmetric Synthesis. John Wiley & Sons. [Link]

Application Notes and Protocols: Nucleophilic Attack on tert-Butyl 3,5-Dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3,5-dioxomorpholine-4-carboxylate, a key building block in medicinal chemistry and drug discovery, presents a versatile scaffold for the synthesis of a diverse array of morpholine-containing compounds.[1] Its unique structural features, including a cyclic imide functionality masked by an N-Boc protecting group, allow for controlled and selective nucleophilic attack at the carbonyl positions. This guide provides a comprehensive overview of the reaction conditions for nucleophilic attack on this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of this starting material opens avenues for the creation of novel therapeutic agents with enhanced solubility, stability, and biological activity.

Core Principles of Reactivity

The reactivity of tert-butyl 3,5-dioxomorpholine-4-carboxylate is primarily governed by the principles of nucleophilic acyl substitution. The two carbonyl groups within the morpholine-3,5-dione ring are electrophilic centers susceptible to attack by a wide range of nucleophiles. The tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a crucial role in modulating the reactivity of the imide. While the Boc group is generally stable under many nucleophilic and basic conditions, its electron-withdrawing nature can influence the electrophilicity of the adjacent carbonyls.[2]

The general mechanism for nucleophilic attack on a carbonyl group of the dioxomorpholine ring follows a two-step addition-elimination pathway. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of a carbon-oxygen or carbon-nitrogen bond, depending on the nature of the nucleophile and the reaction conditions.

Reaction Conditions and Protocols

The following sections detail the reaction conditions for various classes of nucleophiles with tert-butyl 3,5-dioxomorpholine-4-carboxylate, providing specific protocols where available through established chemical literature on analogous systems.

Aminolysis: Ring-Opening with Amine Nucleophiles

The reaction of primary and secondary amines with cyclic imides is a fundamental transformation for the synthesis of amides and their derivatives. In the case of tert-butyl 3,5-dioxomorpholine-4-carboxylate, aminolysis leads to the ring-opening of the morpholine-dione structure, yielding N-Boc protected amino acid derivatives.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are typically employed to ensure the solubility of both the substrate and the amine nucleophile.

  • Temperature: The reaction is often carried out at room temperature to moderate heat (e.g., 40-60 °C) to facilitate the reaction without promoting unwanted side reactions or decomposition of the starting material.[3]

  • Stoichiometry: An excess of the amine nucleophile can be used to drive the reaction to completion.

  • Base: While many amines are sufficiently nucleophilic to react directly, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial, particularly when using amine salts as starting materials.

Experimental Protocol: General Procedure for Aminolysis

  • To a solution of tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M), add the desired primary or secondary amine (1.2 eq).

  • If the amine is provided as a hydrochloride salt, add triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ring-opened product.

Table 1: Representative Conditions for Aminolysis of Cyclic Imides

NucleophileSolventTemperatureAdditivesReference
Primary AmineTHFRoom Temp.None[3]
Secondary AmineAcetonitrile40 °CTEA (for salts)[3]
AnilinesDMF60 °CNone[3]

Logical Relationship Diagram: Aminolysis Workflow

aminolysis_workflow start Dissolve Substrate & Amine in THF add_base Add Base (if needed) start->add_base reaction Stir at RT (12-24h) add_base->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Concentrate monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for the aminolysis of tert-butyl 3,5-dioxomorpholine-4-carboxylate.

Reduction with Hydride Reagents

The carbonyl groups of the dioxomorpholine ring can be selectively reduced using hydride reagents. The choice of reducing agent is critical to control the extent of reduction.

Sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones. While it is generally unreactive towards esters and amides under standard conditions, its reactivity can be enhanced.[4][5] In the context of tert-butyl 3,5-dioxomorpholine-4-carboxylate, NaBH₄ is expected to selectively reduce one or both of the carbonyl groups to the corresponding hydroxyl groups, leading to hydroxymorpholine derivatives.

Causality of Experimental Choices:

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions as they also serve as a proton source for the workup.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the rate of reaction and improve selectivity.[6]

  • Stoichiometry: The stoichiometry of NaBH₄ will determine the extent of reduction. Using a controlled amount (e.g., 1-2 equivalents) may favor the reduction of a single carbonyl group.

Experimental Protocol: Selective Reduction with NaBH₄

  • Dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in methanol (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Conditions for Hydride Reduction

ReagentSolventTemperatureExpected ProductReference
NaBH₄Methanol0 °C to RTHydroxymorpholine[4][6]
LiAlH₄THF0 °C to RefluxDiaminoalcohol[7]

Lithium aluminum hydride is a much stronger reducing agent than NaBH₄ and is capable of reducing esters, amides, and carboxylic acids to the corresponding alcohols or amines. Treatment of tert-butyl 3,5-dioxomorpholine-4-carboxylate with LiAlH₄ is expected to result in the complete reduction of both carbonyl groups and potentially the Boc-group, leading to a diaminoalcohol.

Caution: LiAlH₄ reacts violently with water and other protic solvents. All reactions must be carried out under anhydrous conditions.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (RMgX) are powerful carbon nucleophiles that readily add to carbonyl compounds.[8] Their reaction with the cyclic imide of tert-butyl 3,5-dioxomorpholine-4-carboxylate is expected to proceed via nucleophilic acyl substitution, leading to ring-opening and the formation of keto-alcohols or diols after a second addition.

Causality of Experimental Choices:

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are essential for the formation and reaction of Grignard reagents.

  • Temperature: Reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic addition and then allowed to warm to room temperature.

  • Stoichiometry: The use of at least two equivalents of the Grignard reagent is necessary for the double addition to the carbonyl group, leading to a tertiary alcohol.[8][9]

Experimental Protocol: Reaction with a Grignard Reagent

  • To a solution of tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (2.5 eq, as a solution in THF or diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Reaction Pathway Diagram: Grignard Reaction

grignard_pathway start Substrate + 2 eq. RMgX intermediate1 Tetrahedral Intermediate start->intermediate1 1st Addition ring_opening Ring-Opened Ketone intermediate1->ring_opening Elimination intermediate2 Second Tetrahedral Intermediate ring_opening->intermediate2 2nd Addition workup Aqueous Workup intermediate2->workup product Tertiary Alcohol workup->product

Caption: Pathway for the reaction of a Grignard reagent with the dioxomorpholine.

Hydrolysis: Ring-Opening with Water/Hydroxide

The cyclic imide of tert-butyl 3,5-dioxomorpholine-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid derivative. The N-Boc group is sensitive to strong acidic conditions and may also be cleaved. Basic hydrolysis is generally preferred for preserving the Boc group.

Causality of Experimental Choices:

  • Base: A mild base such as lithium hydroxide (LiOH) in a mixture of water and an organic cosolvent (e.g., THF or methanol) is effective for the hydrolysis of esters and amides.

  • Temperature: The reaction can often be performed at room temperature, although gentle heating may be required to drive the reaction to completion.

Experimental Protocol: Basic Hydrolysis

  • Dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (2.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with a 1 M HCl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid product.

Conclusion

tert-Butyl 3,5-dioxomorpholine-4-carboxylate is a valuable and versatile building block for the synthesis of substituted morpholines and related structures. By carefully selecting the nucleophile, solvent, temperature, and stoichiometry, a wide range of transformations can be achieved, including ring-opening with amines, selective reduction of the carbonyl groups, carbon-carbon bond formation with organometallic reagents, and hydrolysis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1999, July 20). Practical synthesis of urea derivatives (US5925762A).
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 15, 2026, from [Link]

  • Avens Publishing Group. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. American Journal of Chemistry, 1(1), 1-5.
  • PMC. (n.d.). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Stabilization of the hindered urea bond through de-tert-butylation. Retrieved February 15, 2026, from [Link]

  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 15, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 15, 2026, from [Link]

  • PMC. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 15, 2026, from [Link]

  • DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved February 15, 2026, from [Link]

  • Nottingham ePrints. (n.d.). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Mechanochemical Reactivity of a 1,2,4-triazoline-3,5-dione-Anthracene Diels-Alder Adduct. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Retrieved February 15, 2026, from [Link]

  • Academia.edu. (n.d.). Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Step-by-Step Boc-Deprotection of 3,5-Dioxomorpholine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3,5-dioxomorpholine-4-carboxylate derivatives. Unlike standard aliphatic amines, the 3,5-dioxomorpholine core functions as a cyclic imide (morpholine-3,5-dione). This structural distinction fundamentally alters the basicity of the nitrogen atom (


 ~10–11 for the N-H) and necessitates specific handling during workup to prevent hydrolytic ring-opening. This guide presents two primary methodologies: (A) Trifluoroacetic Acid (TFA) Acidolysis and (B) Methanolic HCl generation, focusing on maximizing yield while preserving the sensitive morpholinedione ring.

Scientific Grounding & Mechanistic Insight

The "Imide" Challenge

The target molecule is an N-acyl carbamate. Upon deprotection, the product is a secondary imide , not a secondary amine.

  • Acidity: The resulting N-H proton is acidic, not basic. It will not form stable salts with weak acids and does not require strong basic extraction to be isolated in its neutral form.

  • Stability Risk: The 3,5-dioxomorpholine ring is susceptible to nucleophilic attack (hydrolysis) at the carbonyl positions, particularly under aqueous basic conditions (

    
    ). Standard amine workups (e.g., washing with 1M NaOH) will destroy the product, yielding the acyclic diglycolic acid diamide derivatives.
    
Reaction Mechanism

The deprotection follows an acid-catalyzed


-type fragmentation.
  • Protonation: The carbonyl oxygen of the Boc group is protonated.

  • Fragmentation: The tert-butyl cation leaves, generating a carbamic acid intermediate.

  • Decarboxylation: Spontaneous loss of

    
     reveals the free imide.
    

Key Insight: Because the nitrogen is flanked by two electron-withdrawing carbonyls, the initial protonation is less favorable than in simple amines, often requiring higher acid concentration or anhydrous conditions to drive the reaction to completion.

BocMechanism Start N-Boc-Imide (Substrate) Protonation Protonated Intermediate Start->Protonation + H+ Frag Carbamic Acid + t-Bu Cation Protonation->Frag - tBu+ Product Free Imide (Morpholine-3,5-dione) Frag->Product - CO2 (Gas) Side Isobutylene / t-Bu-Ethers Frag->Side Cation Scavenging

Figure 1: Mechanistic pathway of N-Boc cleavage in imide systems. Note the irreversible decarboxylation step.

Critical Parameters & Materials

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or 1,4-DioxaneNon-nucleophilic; solubilizes the starting material.
Acid Source TFA (Reagent Grade) or 4M HClStrong acid required to protonate the carbamate.
Scavenger Triethylsilane (TES) or TIPSEssential. Traps tert-butyl cations to prevent re-alkylation of the imide oxygen.
Temperature 0 °C to 23 °CControl exotherm during acid addition; room temp for reaction.
Atmosphere Nitrogen / ArgonPrevents moisture ingress (critical for HCl/Dioxane method).

Experimental Protocols

Protocol A: Standard TFA Deprotection (High Throughput)

Best for: Stable substrates and small-scale exploratory chemistry.

Reagents:

  • Substrate: tert-Butyl 3,5-dioxomorpholine-4-carboxylate (1.0 equiv)

  • Solvent: DCM (Grade: HPLC or Anhydrous)

  • Reagent: Trifluoroacetic Acid (TFA)[1]

  • Scavenger: Triethylsilane (TES) (2.0 equiv)

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask.

  • Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: The solution remains clear.

  • Acidification: Cool the solution to 0 °C. Dropwise add TFA until the ratio is DCM:TFA (2:1 to 1:1) .

    • Why? High acid concentration is needed for imides.

  • Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with PMA or Ninhydrin) or LC-MS. Look for the disappearance of the Boc mass (-100 Da) and appearance of the [M+H] peak of the imide.

  • Workup (CRITICAL):

    • Do NOT wash with aqueous base.

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40 °C.

    • Co-evaporate with Toluene (

      
      ) or DCM (
      
      
      
      ) to remove residual TFA.
  • Purification:

    • Triturate the residue with cold Diethyl Ether or Hexanes.

    • The product (Morpholine-3,5-dione derivative) often precipitates as an off-white solid.[2] Filter and dry.

Protocol B: Methanolic HCl (Mild / Anhydrous)

Best for: Large scale or when TFA traces are unacceptable.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (2.0 equiv)

  • Methanol (Dry)

Step-by-Step:

  • In-Situ HCl Generation: Cool dry Methanol to 0 °C under Nitrogen. Dropwise add Oxalyl Chloride.

    • Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ). This generates anhydrous HCl in MeOH. Stir for 15 mins.
  • Addition: Add the Boc-protected substrate (dissolved in a minimum amount of MeOH or DCM) to the HCl/MeOH solution.

  • Reaction: Stir at Room Temperature for 1–3 hours.

  • Workup:

    • Concentrate in vacuo.

    • Since the product does not form a stable hydrochloride salt (due to low basicity), the residue is the free imide.

    • Recrystallize from EtOAc/Heptane if necessary.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Loss: Disappearance of the singlet at

      
       1.45 ppm (9H, Boc).
      
    • Gain: Appearance of a broad singlet at

      
       11.0–11.5 ppm (Imide N-H).
      
    • Integrity: Check the

      
       protons of the morpholine ring (
      
      
      
      4.2–4.5 ppm). Splitting patterns should remain consistent with the cyclic structure.
  • LC-MS:

    • Target Mass:

      
      .
      
    • Warning: If you see

      
      , you may have hydrolyzed the ring (open acid-amide).
      
Decision Tree for Purification

Use the following logic flow to determine the appropriate workup based on the physical state of your crude product.

WorkupLogic Crude Crude Reaction Mixture (Post-Evaporation) State Physical State? Crude->State Solid Solid Residue State->Solid Yes Oil Oily Residue State->Oil Yes Trituration Triturate with Et2O/Hexane Filter Solid->Trituration Flash Flash Column (DCM/MeOH 95:5) Oil->Flash Purification needed Warning Avoid Aqueous Basic Workup! Oil->Warning Risk Alert Cryst Recrystallize (EtOAc/Heptane) Trituration->Cryst If impure

Figure 2: Purification logic flow. Note the emphasis on avoiding aqueous bases.

References

  • Han, G., et al. "Design and Synthesis of Morpholine-3,5-dione Derivatives." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. (Generalized reference for scaffold synthesis).

  • Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978. (Foundational Boc deprotection mechanics).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard text for stability data).

  • ChemicalBook. "Morpholine-3,5-dione Properties and Stability."[3] (Physical properties verification).

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage." (Mechanistic support).

Sources

Harnessing Catalytic Hydrogenation: Transforming tert-Butyl 3,5-Dioxomorpholine-4-carboxylate into Chiral Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthetic Chemist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1] Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, including aqueous solubility and metabolic stability. This guide focuses on a key synthetic intermediate, tert-butyl 3,5-dioxomorpholine-4-carboxylate, and details the catalytic hydrogenation methods used to convert this versatile building block into stereochemically rich di-hydroxy morpholine derivatives. These products serve as invaluable chiral scaffolds for the synthesis of complex bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3] We will explore both diastereoselective and cutting-edge asymmetric hydrogenation protocols, providing detailed experimental procedures, mechanistic insights, and practical considerations for researchers in pharmaceutical development.

Introduction: The Strategic Importance of the N-Boc Morpholine Synthon

The strategic use of protecting groups is fundamental to multi-step organic synthesis. In the context of our target molecule, the tert-butoxycarbonyl (Boc) group serves several critical functions:

  • Nitrogen Deactivation: The electron-withdrawing nature of the Boc group deactivates the morpholine nitrogen, preventing it from acting as a base or nucleophile in undesired side reactions. This is particularly important in catalytic hydrogenation, as basic amines can poison noble metal catalysts.[4]

  • Enhanced Solubility: The lipophilic tert-butyl moiety significantly improves the solubility of the morpholine core in common organic solvents used for synthesis and purification.[2]

  • Metabolic Blocking & Stability: While the tert-butyl group itself can be a site of metabolic oxidation, the Boc-carbamate linkage is generally stable to a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the secondary amine for further functionalization.[2][5]

The 3,5-dioxo functionality presents a unique synthetic opportunity. The two ketone groups are prochiral centers, and their reduction via catalytic hydrogenation can generate up to two new stereocenters. Control over the stereochemical outcome of this reduction is therefore paramount for accessing specific, enantiomerically pure drug candidates.

Core Principles of the Catalytic Hydrogenation of Diketones

Heterogeneous catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) on the surface of a solid metal catalyst. The general mechanism proceeds through a series of well-established steps:

  • Adsorption of Reactants: Both hydrogen gas and the substrate (the dioxomorpholine) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.

  • Stepwise Hydrogen Transfer: The adsorbed carbonyl groups of the substrate are sequentially hydrogenated by the surface-bound hydrogen atoms.

  • Desorption of Product: The final di-hydroxy morpholine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst, solvent, pressure, and temperature profoundly influences the reaction's efficiency and selectivity.

Application Protocol 1: Diastereoselective Synthesis of cis-3,5-Dihydroxymorpholine Derivatives

This protocol details a standard, robust method for the hydrogenation of the dioxo-morpholine to yield the thermodynamically favored cis-diol product. The rationale behind this stereochemical preference is the delivery of both hydrogen atoms from the less sterically hindered face of the ring as it is adsorbed on the catalyst surface.

Causality and Experimental Design
  • Catalyst Selection (10% Pd/C): Palladium on carbon is a highly effective and economical catalyst for the reduction of ketones. Its activity is generally sufficient for this transformation without leading to over-reduction or decomposition.

  • Solvent (Methanol): Methanol is an excellent solvent for this substrate and is protic, which can help stabilize intermediates and facilitate the reaction. It has a low boiling point, simplifying product isolation.

  • Hydrogen Pressure (50 psi): This moderate pressure ensures a sufficient concentration of hydrogen dissolved in the reaction medium and adsorbed on the catalyst surface to drive the reaction efficiently without requiring specialized high-pressure equipment.

  • Safety (Inerting & Filtration): The reaction vessel must be purged of air to prevent the formation of explosive H₂/O₂ mixtures. Post-reaction, the Pd/C catalyst is pyrophoric and must be handled with extreme care. Filtration through a pad of Celite® under a blanket of inert gas (Nitrogen or Argon) prevents its exposure to air while wet with solvent.

Step-by-Step Protocol
  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10 mol% Pd).

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration relative to the substrate).

  • System Purge: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the vessel and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen three times.

  • Catalyst Removal: Under a nitrogen atmosphere, dilute the reaction mixture with additional methanol and filter it through a pad of Celite®. Wash the Celite® pad thoroughly with methanol. Caution: Do not allow the filtered catalyst cake to dry in the air. Quench the wet catalyst immediately and safely with water.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start 1. Charge Reactor with Substrate & Catalyst add_solvent 2. Add Anhydrous Methanol start->add_solvent purge 3. Purge System with N₂ add_solvent->purge hydrogenate 4. Pressurize with H₂ (50 psi) & Stir purge->hydrogenate monitor 5. Monitor Progress (TLC / LC-MS) hydrogenate->monitor vent 6. Vent H₂ & Purge with N₂ monitor->vent Reaction Complete filter 7. Filter through Celite® (CAUTION: Pyrophoric) vent->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify Product concentrate->purify

Caption: Workflow for diastereoselective hydrogenation.

Application Protocol 2: Ru-BINAP-Catalyzed Asymmetric Hydrogenation

For drug development, accessing a single enantiomer is often mandatory. Asymmetric hydrogenation provides a direct route to enantiomerically enriched products by employing a chiral catalyst. Ruthenium complexes with the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand are benchmarks for the asymmetric hydrogenation of ketones.[6]

Rationale and Mechanistic Insight

The chirality of the final product is dictated by the chiral environment created by the Ru-BINAP complex. The substrate coordinates to the chiral metal center, and hydrogen is delivered to one specific face of each carbonyl group. This occurs through a diastereomeric transition state, where one approach is sterically or electronically favored over the other, leading to high enantiomeric excess (ee). The choice between (R)-BINAP and (S)-BINAP determines which enantiomer of the product is formed.

Step-by-Step Protocol

This protocol describes the in situ preparation of the active catalyst followed by hydrogenation.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), combine [RuCl₂(p-cymene)]₂ (0.005 eq) and (R)- or (S)-BINAP (0.011 eq). Add anhydrous, degassed ethanol and stir the mixture at 80°C for 1 hour to form the precatalyst solution.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 eq) in anhydrous, degassed ethanol.

  • Catalyst Transfer: Cool the precatalyst solution to room temperature and transfer it via cannula to the hydrogenation vessel containing the substrate.

  • System Purge: Seal the vessel, attach it to the hydrogenation apparatus, and purge thoroughly with nitrogen and then hydrogen as described in Protocol 1.

  • Hydrogenation: Pressurize the vessel with hydrogen (typically higher pressure, e.g., 150-500 psi, may be required for optimal results). Heat the reaction to 40-60°C and begin vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess. Once complete, cool the vessel, vent the pressure, and purge with nitrogen.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to remove the catalyst residues and isolate the chiral diol.

Comparative Data Table

The following table summarizes expected outcomes from the two different hydrogenation approaches on analogous substrates. Actual results may vary.

MethodCatalyst SystemPressure (psi)Temp (°C)Typical d.r. (cis:trans)Typical ee (%)
Diastereoselective10% Pd/C in MeOH5025>95:5N/A (racemic)
DiastereoselectivePtO₂ in MeOH/AcOH[7]5025>95:5N/A (racemic)
Asymmetric[RuCl₂(p-cymene)]₂ / (R)-BINAP150-50050>98:2>95%
Asymmetric[RuCl₂(p-cymene)]₂ / (S)-BINAP150-50050>98:2>95%

Troubleshooting and Advanced Considerations

  • Low Conversion: If the reaction stalls, the catalyst may be inactive. Ensure the catalyst is fresh and was handled under inert conditions. Check for leaks in the hydrogenation system. Some substrates may require higher pressure or temperature.

  • Poor Stereoselectivity: In asymmetric hydrogenation, the purity of the solvent and ligand is critical. Traces of water or oxygen can deactivate the catalyst or erode enantioselectivity.

  • Product Characterization: The stereochemical outcome should be rigorously confirmed. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. The enantiomeric excess must be determined using a chiral stationary phase, typically via chiral HPLC or SFC.

Conclusion

The catalytic hydrogenation of tert-butyl 3,5-dioxomorpholine-4-carboxylate is a powerful and versatile strategy for generating valuable chiral building blocks for drug discovery. By selecting the appropriate catalyst system and reaction conditions, researchers can control the stereochemical outcome of the reduction, producing either racemic cis-diols via simple heterogeneous catalysis or enantiomerically pure diols using sophisticated asymmetric methods. The protocols and insights provided in this guide offer a solid foundation for the successful application of these techniques in the synthesis of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine. PubChem Compound Summary for CID 44237199. Available from: [Link]

  • Cai, Q., et al. (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2008, 64(Pt 4), o723. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available from: [Link]

  • Wang, Z., et al. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 2021, 8(19), 5416-5421. Available from: [Link]

  • Tang, A., et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 2024, 26(14), 3169–3174. Available from: [Link]

  • Wang, D., et al. Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Communications, 2021, 57(93), 12741-12753. Available from: [Link]

  • Tang, A., et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed, 2024. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. Available from: [Link]

  • Rueping, M., et al. Asymmetric hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 2006, 45(22), 3683-3686. Available from: [Link]

  • Xie, J.-H., et al. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 2018, 9(2), 433-438. Available from: [Link]

  • Blaser, H.-U., et al. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale, 2004, pp. 41-54. Available from: [Link]

  • Vankayala, S., et al. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 2023, 66(23), 15994–16012. Available from: [Link]

  • ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]

  • Xie, J.-H., et al. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 2018, 9(2), 433-438. Available from: [Link]

  • Fisher Scientific. CAS RN 714971-28-5. Available from: [Link]

  • King, S. A., et al. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 1993, 71, 60. Available from: [Link]

  • Scott, J. D., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013, 4(6), 575–580. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 1514267. Available from: [Link]

  • National Center for Biotechnology Information. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 3083515. Available from: [Link]

  • Ohlinger, C., & Kraushaar-Czarnetzki, B. Improved processing stability in the hydrogenation of dimethyl maleate to -butyrolactone, 1,4-butanediol and tetrahydrofuran. Chemical Engineering Science, 2003, 58(8), 1453-1461. Available from: [Link]

  • Kim, D., et al. Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. Catalysts, 2020, 10(12), 1424. Available from: [Link]

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Synthesis of Peptidomimetics Using N-Boc-3,5-Dioxomorpholine Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Peptidomimetics in Modern Drug Discovery

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them highly attractive starting points for therapeutic development. However, their native structure often presents significant pharmacological challenges, including susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance.[1] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a compelling solution to these limitations. By incorporating non-natural amino acids, conformational constraints, and modified backbones, researchers can design drug candidates with enhanced stability, improved bioavailability, and greater target selectivity.[1][2] This guide focuses on a versatile and efficient approach to peptidomimetic synthesis utilizing N-Boc-3,5-dioxomorpholine scaffolds. These scaffolds serve as conformationally constrained dipeptide surrogates, enabling the systematic construction of complex molecular architectures with drug-like properties.

Core Concept: The N-Boc-3,5-Dioxomorpholine Scaffold

The N-Boc-3,5-dioxomorpholine scaffold is a heterocyclic building block derived from α-amino acids. The morpholine-3,5-dione core effectively mimics the geometry of a dipeptide unit, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise elongation of the peptidomimetic chain using standard solid-phase or solution-phase peptide synthesis methodologies.[3][4] The rigid structure of the dioxomorpholine ring helps to pre-organize the peptide backbone, which can be advantageous for binding to specific protein targets.[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of N-Boc-3,5-dioxomorpholine scaffolds and their subsequent use in the construction of peptidomimetics.

Protocol 1: Synthesis of N-Boc-3,5-Dioxomorpholine from N-Boc-Amino Acids

This protocol details the cyclization of an N-Boc protected amino acid to form the corresponding N-Boc-3,5-dioxomorpholine.

Materials:

  • N-Boc-amino acid (e.g., N-Boc-glycine, N-Boc-L-alanine)

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the N-Boc-amino acid (1.0 eq), paraformaldehyde (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Azeotropic Dehydration: Add sufficient toluene to the flask to immerse the reactants and fill the Dean-Stark trap. Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting N-Boc-amino acid is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the pure N-Boc-3,5-dioxomorpholine.

Expected Yield: 70-90%

Table 1: Representative Reaction Conditions and Yields for N-Boc-3,5-Dioxomorpholine Synthesis

N-Boc-Amino AcidReaction Time (h)Yield (%)
N-Boc-Glycine485
N-Boc-L-Alanine678
N-Boc-L-Phenylalanine582
Protocol 2: Ring-Opening of N-Boc-3,5-Dioxomorpholine with a Nucleophile

This protocol describes the nucleophilic ring-opening of the N-Boc-3,5-dioxomorpholine scaffold to introduce the first element of diversity.

Materials:

  • N-Boc-3,5-dioxomorpholine (from Protocol 1)

  • Nucleophile (e.g., benzylamine, methyl ester of an amino acid)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-Boc-3,5-dioxomorpholine (1.0 eq) in anhydrous THF or DMF.

  • Addition of Nucleophile: Add the nucleophile (1.1 eq) to the solution, followed by the addition of a base such as triethylamine or DIEA (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: N-Terminal Boc Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group to allow for further chain elongation. The tert-butyl carbamate is cleaved under anhydrous acidic conditions.[6]

Materials:

  • N-Boc protected peptidomimetic intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected intermediate in DCM in a round-bottom flask.

  • Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30-60 minutes. The loss of the tert-butyl cation results in a carbamic acid, which then decarboxylates to give the free amine.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine salt can often be used in the next step without further purification.

Table 2: Common Reagents for N-Boc Deprotection

ReagentSolventConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureMost common and efficient method.[8]
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom TemperatureAn alternative to TFA.[9]
p-Toluenesulfonic Acid (p-TsOH)Methanol or AcetonitrileRoom Temperature or mild heatingA milder acidic condition.[10]
Fluorinated Alcohols (TFE, HFIP)NeatReflux or MicrowaveCan be effective for thermolytic deprotection.[11]
Protocol 4: Peptide Coupling to the Deprotected Amine

This protocol describes the coupling of the newly formed amine with another N-Boc protected amino acid to extend the peptidomimetic chain.

Materials:

  • Deprotected amine salt (from Protocol 3)

  • N-Boc-amino acid

  • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIEA)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • Reaction Setup: Dissolve the deprotected amine salt in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Activation: In a separate flask, dissolve the N-Boc-amino acid (1.1 eq), the coupling reagent (1.1 eq), and HOBt (if using DIC) in anhydrous DMF. Add DIEA (2.5 eq) to this mixture and stir for a few minutes to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the solution of the deprotected amine.

  • Reaction: Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Work up the reaction as described in Protocol 2 and purify the product by column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a peptidomimetic using the N-Boc-3,5-dioxomorpholine scaffold.

peptidomimetic_synthesis cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Ring Opening cluster_2 Step 3: Deprotection cluster_3 Step 4: Chain Elongation A N-Boc-Amino Acid B N-Boc-3,5-Dioxomorpholine A->B Paraformaldehyde, p-TsOH, Toluene D N-Boc-Dipeptidomimetic B->D C Nucleophile (R¹-NH₂) C->D E Amine Salt D->E TFA/DCM G Extended Peptidomimetic E->G F N-Boc-Amino Acid (R²) F->G Coupling Reagent

Caption: Synthetic workflow for peptidomimetics.

Troubleshooting and Key Considerations

  • Racemization: During the activation and coupling steps, there is a risk of epimerization at the chiral center of the amino acid. Using coupling reagents like HATU or HOBt can help to minimize this side reaction.

  • Incomplete Reactions: If coupling reactions are sluggish, ensure all reagents and solvents are anhydrous. The use of microwave irradiation can sometimes accelerate slow reactions.

  • Purification Challenges: Peptidomimetics can sometimes be difficult to purify. Careful selection of chromatographic conditions (solvent system, stationary phase) is crucial. Reverse-phase HPLC is often a powerful tool for the final purification of these compounds.

Conclusion

The use of N-Boc-3,5-dioxomorpholine scaffolds provides a robust and flexible platform for the synthesis of a diverse range of peptidomimetics. This approach allows for the systematic introduction of various functionalities and conformational constraints, which are key for the development of new therapeutic agents with improved pharmacological profiles. The protocols detailed in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore this promising area of chemical biology.

References

  • Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161–174. [Link]

  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Journal of Medicinal and Organic Chemistry, 11(1). [Link]

  • Kunz, H., & Laschat, D. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191–197. [Link]

  • Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). Solid-Phase Synthesis of Peptidomimetics. Current Opinion in Chemical Biology, 5(3), 273-284.
  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1998). Design of Conformationally Constrained Amino Acids and Peptides. International Journal of Peptide and Protein Research, 51(6), 401-415.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • Zaretsky, S., & Yudin, A. K. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300-2317. [Link]

  • Spring, D. R., & Krishnan, R. (2011). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 108(17), 6829-6834. [Link]

  • Urban, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Urban, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Urban, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

  • Adjei, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25154-25161. [Link]

  • Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3840-3847. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. [Link]

  • Slanina, T., & Hidasová, D. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

  • Kumar, A., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 5(1), 123-127. [Link]

  • Van der Veken, P., et al. (2011). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Synlett, 2011(16), 2263-2274. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

Grignard reaction protocols with tert-butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Reaction Protocols with tert-Butyl 3,5-Dioxomorpholine-4-carboxylate

Introduction

Topic: Regioselective Desymmetrization of tert-Butyl 3,5-Dioxomorpholine-4-carboxylate via Grignard Reagents. Context: The morpholine ring is a "privileged scaffold" in medicinal chemistry, offering optimal solubility and metabolic stability profiles. However, introducing substituents at the C3 and C5 positions to create chiral, non-planar morpholines remains a synthetic challenge. The Solution: tert-Butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-diglycolimide) serves as a potent electrophilic template. Its N-acyl imide structure activates the carbonyl carbons toward nucleophilic attack while the Boc group prevents N-protonation. This protocol details the controlled mono-addition of Grignard reagents to this scaffold, followed by reduction, to yield 3-substituted morpholines—a critical workflow for accessing novel chemical space in drug discovery.

Mechanistic Insight & Reaction Logic

The Electrophilic Activation

The substrate is a cyclic imide. In its unprotected form, the N-H proton is acidic (


), which would quench a Grignard reagent immediately. The tert-butoxycarbonyl (Boc) group serves a dual purpose:
  • Protection: It removes the acidic proton, preventing reagent destruction.

  • Activation: The electron-withdrawing nature of the carbamate carbonyl pulls electron density from the ring carbonyls (C3/C5), significantly increasing their electrophilicity compared to standard amides.

The Pathway: Addition vs. Ring Opening

The reaction relies on kinetic control.

  • Desired Pathway (1,2-Addition): The Grignard reagent (

    
    ) attacks the carbonyl carbon to form a tetrahedral magnesium alkoxide intermediate (hemiaminal salt).
    
  • Undesired Pathway (Ring Opening): If the temperature is too high, the tetrahedral intermediate collapses, breaking the C-N bond to form a linear keto-amide.

  • Protocol Logic: Conducting the reaction at -78°C stabilizes the tetrahedral intermediate (hemiaminal), preventing ring opening until the quench.

Mechanistic Diagram

GrignardMechanism cluster_legend Pathway Logic Start N-Boc-3,5-dioxomorpholine (C2 Symmetric) TS Tetrahedral Intermediate (Mg-Chelated) Start->TS + RMgX -78°C, THF Hemiaminal N-Boc-3-hydroxy-3-R-morpholin-5-one (Stable Hemiaminal) TS->Hemiaminal Acidic Quench (Kinetic Control) SideProduct Linear Keto-Amide (Ring Opening) TS->SideProduct High Temp (>0°C) (Thermodynamic Control) Product 3-Substituted Morpholine (Target) Hemiaminal->Product Ionic Reduction (Et3SiH / BF3·OEt2) Kinetic Control Kinetic Control Thermodynamic Control Thermodynamic Control

Caption: Mechanistic bifurcation between the desired stable hemiaminal and the ring-opened byproduct.

Experimental Protocols

Protocol A: Preparation of the Scaffold (Brief Overview)

Note: If not purchased commercially.

  • Reactants: Diglycolic anhydride + Ammonium hydroxide

    
     3,5-Dioxomorpholine (Diglycolimide).
    
  • Protection: 3,5-Dioxomorpholine +

    
     + DMAP/Et3N 
    
    
    
    tert-Butyl 3,5-dioxomorpholine-4-carboxylate .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Precision Grignard Addition (Core Protocol)

Objective: Synthesis of N-Boc-3-hydroxy-3-substituted-morpholin-5-one.

Reagents:

  • Substrate: tert-Butyl 3,5-dioxomorpholine-4-carboxylate (1.0 equiv).

  • Grignard Reagent:

    
     or 
    
    
    
    (1.1 – 1.2 equiv). Note: Freshly titrated.
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Quench: Saturated

    
     solution.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Add the substrate and dissolve in anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing addition funnel over 20–30 minutes.

    • Critical: The internal temperature must not rise above -70°C. Fast addition causes local heating and ring opening.

  • Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (the starting material spot should disappear; a more polar spot for the hemiaminal appears).

  • Quench: While still at -78°C, add saturated aqueous

    
     (5 mL/mmol).
    
  • Workup: Remove the cooling bath and allow to warm to room temperature. Dilute with EtOAc. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: The crude product is typically the stable hemiaminal (hydroxyl-lactam). It can often be used directly or purified via flash chromatography (typically sensitive to silica acidity—use neutralized silica if necessary).

Protocol C: Ionic Reduction to 3-Substituted Morpholine

Objective: Removal of the hydroxyl group and reduction of the C5 carbonyl.

Reagents:

  • Intermediate: Hydroxyl-lactam from Protocol B (1.0 equiv).

  • Reductant: Triethylsilane (

    
    , 3.0–4.0 equiv).
    
  • Lewis Acid: Boron trifluoride etherate (

    
    , 2.0–3.0 equiv).
    
  • Solvent: Anhydrous DCM (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the hemiaminal in DCM (0.1 M) under Argon at -78°C.

  • Activation: Add

    
     followed by dropwise addition of 
    
    
    
    .
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C or Room Temperature (substrate dependent).

    • Note: This step generates an N-acyliminium ion in situ, which is then reduced by the silane.

  • Quench: Carefully add saturated

    
     (gas evolution!).
    

Data & Optimization Guide

Solvent & Additive Effects Table

Variable Condition Outcome Recommendation
Solvent THF Excellent solubility; stabilizes Mg-species. Preferred
Solvent Et2O Precipitates intermediate; heterogeneous. Avoid
Temp -78°C Kinetic control; exclusively hemiaminal. Mandatory
Temp 0°C Significant ring-opening (linear products). Avoid
Stoichiometry 1.1 equiv RMgX Complete conversion; minimal bis-addition. Standard

| Stoichiometry | >2.0 equiv RMgX | Bis-addition (gem-dimethyl effect) or ring opening. | Only for disubstitution |

Yield Expectations (Literature Aggregated)

  • Alkyl Grignards (Me, Et): 75–85% Yield.

  • Aryl Grignards (Ph, Tol): 80–90% Yield.

  • Sterically Hindered (

    
    -Bu):  40–60% Yield (Sluggish addition, competitive reduction).
    

Workflow Visualization

Workflow Step1 1. Inert Setup Flame-dry, Ar atm, THF Step2 2. Cryogenic Cooling -78°C (Dry Ice/Acetone) Step1->Step2 Step3 3. Controlled Addition Dropwise RMgX (< -70°C) Step2->Step3 Step4 4. Monitoring TLC: Disappearance of Imide Step3->Step4 Step4->Step3 Incomplete Step5 5. Quench & Workup Sat. NH4Cl, Extract EtOAc Step4->Step5 Complete Step6 6. Downstream Processing Ionic Reduction (Et3SiH/BF3) Step5->Step6 Crude Intermediate

Caption: Operational workflow for the regioselective Grignard addition.

Troubleshooting & Safety

  • Issue: Ring Opening (Linear Amide Formation).

    • Cause: Temperature too high during addition or quench.

    • Fix: Ensure internal probe temperature monitoring. Pre-cool the quench solution.

  • Issue: Low Conversion.

    • Cause: Wet solvent or degraded Grignard.

    • Fix: Titrate Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use.

  • Issue: Boc Deprotection.

    • Cause: Strong Lewis acidity during the reduction step (

      
      ).
      
    • Fix: Buffer the reduction or switch to

      
       (Luche reduction) if the Boc group is unstable, though ionic reduction is generally compatible at low temp.
      

Safety:

  • Grignard Reagents: Pyrophoric hazards. Handle under inert atmosphere.

  • BF3·OEt2: Corrosive and moisture sensitive. Fumes in air.

References

  • Synthesis of 3-Substituted Morpholines via N-Acyliminium Ions

    • Title: "A New Strategy for the Synthesis of Substituted Morpholines"
    • Source:J. Org.[3][4][5] Chem. (Available via NCBI/PMC)

    • URL:[Link]

    • Relevance: Establishes the utility of N-Boc amino alcohol derivatives and Pd-catalyzed cyclizations, providing context for the morpholine scaffold's value.
  • Grignard Addition to Cyclic Imides (General Protocol Base)

    • Title: "Regioselective Addition of Grignard Reagents to Malimides"
    • Source:J. Org.[3][4][5] Chem. / ResearchGate[6][7][8]

    • URL:[Link]

    • Relevance: Defines the mechanistic rules for Grignard addition to 5-membered imides, which directly translates to the 6-membered 3,5-dioxomorpholine system (kinetic control
  • Reactivity of N-Boc Protected Carbonyls

    • Title: "Unusual Nucleophilic Addition of Grignard Reagents...
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

    • Relevance: Highlights the activating role of the N-Boc group in nucleophilic additions to cyclic amide/imide systems.
  • General Morpholine Synthesis Reviews

    • Title: "Recent progress in the synthesis of morpholines"
    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides the broader synthetic landscape for morpholines to benchmark this protocol against.

Sources

Troubleshooting & Optimization

Improving low yields in the alkylation of tert-butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of tert-Butyl 3,5-dioxomorpholine-4-carboxylate

Case ID: #ALK-35D-BOC Status: Active Lead Scientist: Senior Application Specialist

Executive Summary: The "Fragile Imide" Paradox

You are likely encountering low yields (10–30%) or complex decomposition mixtures when attempting to alkylate tert-butyl 3,5-dioxomorpholine-4-carboxylate (N-Boc-diglycolimide).

The Root Cause: This substrate is not a standard amide or ester; it is a cyclic imide with an embedded ether linkage. The electron-withdrawing nature of the Boc group, combined with the ring strain and the inductive effect of the oxygen atom at position 1, makes the carbonyl carbons (C3/C5) highly susceptible to nucleophilic attack (ring opening) rather than the desired


-deprotonation.

If you are using Sodium Hydride (NaH) or Alkoxides (e.g., NaOEt, KOtBu) at


 or room temperature, you are almost certainly hydrolyzing or cleaving the morpholine ring.

Troubleshooting Matrix: Diagnose Your Failure Mode

Use this decision tree to identify the specific chemical failure occurring in your flask.

TroubleshootingMatrix Start Analyze Crude NMR/TLC Result1 Starting Material (SM) Recovered (>80%) Start->Result1 Result2 Complex Mixture / Streaking on TLC Start->Result2 Result3 Dialkylated Product Major Component Start->Result3 Cause1 Enolization Failed Result1->Cause1 Cause2 Ring Opening (Decomposition) Result2->Cause2 Cause3 Proton Exchange / Scrambling Result3->Cause3 Fix1 Base too weak or wet. Switch to LiHMDS. Dry solvent (KF < 50ppm). Cause1->Fix1 Fix2 Nucleophilic attack on C=O. LOWER TEMP to -78°C. Use Steric Base (LiHMDS). Cause2->Fix2 Fix3 Product is more acidic than SM. Use LiBr additive. Control stoichiometry (1.05 eq Base). Cause3->Fix3

Figure 1: Diagnostic logic for alkylation failures of N-Boc-morpholine-3,5-dione.

Technical Deep Dive: The Solutions

Issue A: Preventing Ring Opening (The "Decomposition" Scenario)

The protons at C2/C6 are acidic (


), but the carbonyls are electrophilic. Small, hard nucleophiles (like OH⁻, OMe⁻, or even unhindered amide bases) will attack the carbonyl, breaking the C-N bond and opening the ring to form a linear amide-ester.
  • The Fix: You must use LiHMDS (Lithium Hexamethyldisilazide) .

    • Why: It is sterically bulky (prevents attack on Carbonyl) and non-nucleophilic.

    • Temperature: The reaction must be performed at -78°C . At higher temperatures (

      
      ), even LiHMDS can cause degradation or Boc-migration.
      
Issue B: Controlling Mono- vs. Di-Alkylation

Once the first alkyl group is installed, the remaining proton at the


-position (and the protons at the other

-position, C6) may become similarly or even more acidic due to disruption of the symmetric dipole or steric changes. This leads to "proton transfer" where the mono-alkylated product quenches the unreacted enolate, leading to a mix of SM, Mono, and Di-alkylated products.
  • The Fix: The "LiBr Effect"

    • Addition of Lithium Bromide (LiBr) (2.0 – 3.0 equivalents) can drastically improve yield and selectivity.

    • Mechanism: LiBr breaks up the LiHMDS aggregates and forms a mixed aggregate with the enolate. This stabilizes the enolate, prevents "proton scrambling," and increases the reaction rate with the alkyl halide, allowing the alkylation to compete favorably against proton transfer. This technique has been successfully proven in the analogous tert-butyl 2,4-dioxopiperidine-1-carboxylate systems [1].

Optimized Experimental Protocol

Objective: Mono-alkylation of tert-butyl 3,5-dioxomorpholine-4-carboxylate with Benzyl Bromide (Example).

Reagents:

  • Substrate: 1.0 equiv

  • LiHMDS (1.0 M in THF): 1.1 equiv

  • LiBr (Anhydrous): 3.0 equiv

  • Electrophile (BnBr): 1.2 equiv

  • Solvent: Anhydrous THF (

    
     concentration relative to substrate)
    

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry a round-bottom flask under Argon/Nitrogen. Moisture kills the base and generates LiOH, which destroys your ring.

  • LiBr Solubilization: Add anhydrous LiBr to the flask. Add Anhydrous THF. Stir until LiBr is fully dissolved (may require mild sonication or brief warming, then cool back down).

  • Substrate Addition: Add the N-Boc-3,5-dione substrate to the LiBr/THF solution. Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Enolization: Add LiHMDS dropwise over 10 minutes.

    • Observation: The solution may turn slight yellow/orange.

    • Time: Stir at -78°C for 45–60 minutes . Do not rush this. You need complete conversion to the enolate to avoid proton transfer later.[1]

  • Alkylation: Add the alkyl halide (neat or in minimal THF) dropwise.

  • The "Slow Warm": Stir at -78°C for 2 hours. Then, very slowly allow the reaction to warm to -40°C over 2-3 hours.

    • Note: Do not warm to

      
       unless TLC shows no conversion. Most active alkyl halides react by -20°C.
      
  • Quench: Quench at low temperature (-40°C) with saturated aqueous

    
    . If you warm to RT before quenching, the basic enolate may decompose the ring.
    

Data Comparison: Base Selection Impact

ParameterNaH / DMF (0°C)LiHMDS / THF (-78°C)LiHMDS + LiBr / THF (-78°C)
Primary Outcome Ring Opening (Decomp)Mono + Di MixHigh Mono-Selectivity
Approx. Yield < 15%40–55%75–88%
Major Impurity Linear Amide-EstersDi-alkylatedStarting Material (trace)

Mechanistic Visualization

Understanding the competition between the desired path (C-Alkylation) and the fatal path (Ring Opening).

ReactionMechanism Substrate N-Boc-3,5-dione Enolate Enolate (C-Li+) Substrate->Enolate Steric Base (LiHMDS, -78C) RingOpen Ring Opening (Decomposition) Substrate->RingOpen Nucleophilic Base (NaH/RO-, >0C) Base Base (B-) Enolate->RingOpen Warm up > -20C (Self-attack) Product C-Alkylated Product Enolate->Product R-X / LiBr

Figure 2: Reaction pathways. Note that high temperatures or nucleophilic bases favor the red (decomposition) path.

References

  • Regioselective

    
    -Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. 
    Source: Synthesis (2007).[2] This paper establishes the critical role of Lithium counter-ions (LiBr) in stabilizing cyclic imide enolates and preventing side reactions in N-Boc protected cyclic diones.
    URL:[Link]
    
  • TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Source: ResearchGate. Highlights the inherent instability of the morpholine-dione ring and its tendency to open under nucleophilic or catalytic conditions, reinforcing the need for cryogenic, non-nucleophilic conditions during alkylation. URL:[Link]

  • Alkylation of Enolates - Practical Considerations. Source: Chemistry LibreTexts. General grounding on kinetic vs. thermodynamic enolate formation and the necessity of LDA/LiHMDS for sensitive substrates. URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of tert-Butyl 3,5-Dioxomorpholine-4-carboxylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 3,5-dioxomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in aqueous media. The following question-and-answer format provides in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm having difficulty dissolving tert-butyl 3,5-dioxomorpholine-4-carboxylate in water. Why is it poorly soluble?

Answer: The limited aqueous solubility of tert-butyl 3,5-dioxomorpholine-4-carboxylate is primarily due to its chemical structure. The presence of the bulky, nonpolar tert-butyl group imparts a significant hydrophobic character to the molecule.[1] While the morpholine-dione ring contains polar carbonyl and ether functionalities, the large hydrophobic moiety dominates, leading to unfavorable interactions with polar water molecules.[2] This is a common characteristic of Boc-protected compounds, which are often sparingly soluble in water.[3][4]

Question 2: What are the initial steps I should take to attempt to dissolve the compound in an aqueous buffer?

Answer: A systematic approach is crucial. Before employing more complex methods, it's recommended to explore simple physical and chemical adjustments.

Initial Dissolution Workflow

Caption: Initial workflow for dissolving the compound.

Step-by-Step Protocol:

  • Initial Suspension: Begin by creating a suspension of the compound in a small amount of your desired aqueous buffer.

  • Gentle Heating: Cautiously warm the suspension to 30-40°C with continuous stirring. Increased temperature can enhance solubility. However, be mindful of potential degradation of the compound at elevated temperatures over extended periods.

  • Sonication: If heating is ineffective or undesirable, utilize a bath sonicator. The high-frequency sound waves can help break down agglomerates and facilitate dissolution.

  • pH Adjustment: The morpholine-dione moiety has acidic protons. Cautiously adjusting the pH of the solution with a dilute base (e.g., 0.1 M NaOH) might increase solubility by forming a more soluble salt.[5][6] Conversely, if the compound is intended for use in an acidic medium, this approach may not be suitable.

Question 3: The initial steps didn't work. What are the next strategies I can employ to improve the solubility of tert-butyl 3,5-dioxomorpholine-4-carboxylate?

Answer: If basic methods fail, more advanced formulation strategies are necessary. The most common and effective approaches involve the use of co-solvents or solubility enhancers like cyclodextrins.

Advanced Solubility Enhancement Strategies

Strategy 1: Co-solvents

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have biological effects.
Ethanol5-20%Generally well-tolerated in biological systems.
Polyethylene Glycol 400 (PEG 400)10-30%A non-toxic and commonly used excipient.[10]
Propylene Glycol10-30%Another safe and effective co-solvent.

Experimental Protocol for Co-solvent Use:

  • Prepare a concentrated stock solution of tert-butyl 3,5-dioxomorpholine-4-carboxylate in your chosen co-solvent (e.g., 100 mM in DMSO).

  • Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously to avoid precipitation.

  • Ensure the final concentration of the co-solvent in your experimental system is compatible with your assay and does not exceed toxic levels for your cells or organism.

Decision Tree for Co-solvent Selection

Caption: Selecting an appropriate co-solvent.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like tert-butyl 3,5-dioxomorpholine-4-carboxylate, forming inclusion complexes that are more soluble in water.[13][14]

Types of Cyclodextrins for Enhanced Solubility:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can significantly increase the solubility of poorly soluble compounds.[12]

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your buffer).

  • Add the solid tert-butyl 3,5-dioxomorpholine-4-carboxylate to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Question 4: Are there any other techniques I can consider if the above methods are not suitable for my application?

Answer: Yes, depending on the specific requirements of your experiment, other formulation strategies can be explored.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to a higher dissolution rate.[15][16] This can be achieved through techniques like micronization or nanosizing.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can improve its solubility.[17] This is typically achieved by co-processing the compound with a polymer.

These methods generally require specialized equipment and formulation expertise.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesConsiderations
Gentle Heating & Sonication Increases kinetic energy and breaks up agglomerates.Simple and quick.Potential for thermal degradation.
pH Adjustment Formation of a more soluble salt.Effective for ionizable compounds.May not be suitable for all experimental conditions.
Co-solvents Reduces the polarity of the aqueous medium.Highly effective for many compounds.Potential for solvent toxicity or interference with the assay.
Cyclodextrins Encapsulation of the hydrophobic molecule.Biocompatible and can significantly enhance solubility.[11][13]May require optimization of the cyclodextrin-to-drug ratio.
Particle Size Reduction Increases surface area for dissolution.Improves dissolution rate.[16]Requires specialized equipment.

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Ascent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubMed. (2024, January 14). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Retrieved from [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Supplemental Material. (n.d.). Solubility Estimates of Boc Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.). Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017, December 18). Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 714971-28-5. Retrieved from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Retrieved from [Link]

  • N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • MDPI. (2024, January 24). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Retrieved from [Link]

Sources

Preventing ring opening during tert-butyl 3,5-dioxomorpholine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate, a key building block in medicinal chemistry, is frequently accomplished by the cyclization of N-(tert-butoxycarbonyl)iminodiacetic acid. While conceptually straightforward, this reaction is often plagued by the formation of ring-opened byproducts, leading to diminished yields and complex purification challenges. This technical guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and a mechanistic rationale to empower researchers to overcome this critical hurdle and achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Preventing Ring-Opening

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem 1: Low yield of the desired product with significant formation of a linear diacid byproduct.

Question: My reaction to form tert-butyl 3,5-dioxomorpholine-4-carboxylate has a low yield, and my analytical data (NMR/LC-MS) indicates the major impurity is the starting material, N-(tert-butoxycarbonyl)iminodiacetic acid, or its hydrolyzed form. What is causing this, and how can I prevent it?

Answer: The primary culprit for the formation of the linear diacid byproduct is the hydrolytic cleavage of the cyclic imide ring. This ring system is susceptible to attack by nucleophiles, particularly water, a reaction that can be catalyzed by both acidic and basic conditions. The starting material itself, N-(tert-butoxycarbonyl)iminodiacetic acid, can also be a persistent impurity if the cyclization is incomplete.

Causality & Mechanistic Insight:

The synthesis involves an intramolecular condensation (dehydration) of a dicarboxylic acid to form a cyclic anhydride, which is essentially what a dioxomorpholine represents. The stability of this ring is compromised in the presence of water.

  • Under Basic Conditions: Hydroxide ions can directly attack one of the carbonyl carbons of the ring, leading to a tetrahedral intermediate that collapses to break a C-N or C-O bond, regenerating the carboxylate.

  • Under Acidic Conditions: Acid catalysis can protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Furthermore, strong acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, leading to further side reactions[1].

Solutions & Protocol Adjustments:

  • Strict Anhydrous Conditions: This is the most critical parameter. All glassware must be rigorously dried (oven or flame-dried), and all solvents must be of high purity and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choice of Cyclizing/Dehydrating Agent: The use of a chemical dehydrating agent is essential to drive the equilibrium towards the cyclic product.

    • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective. They react with water to form a urea byproduct, effectively sequestering it from the reaction.

    • Acetic Anhydride: Can be used, but it can lead to acetylation side products if not used carefully and may require elevated temperatures which can promote other degradation pathways.

  • Temperature Control: The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy. High temperatures can accelerate both the desired reaction and the undesired hydrolysis.

  • pH Neutrality: Avoid strongly acidic or basic conditions. If a base is needed to facilitate the reaction (e.g., as a catalyst with carbodiimides, like DMAP), use a non-nucleophilic base in catalytic amounts.

Optimized Experimental Protocol

This protocol for the cyclization of N-(tert-butoxycarbonyl)iminodiacetic acid is designed to minimize ring-opening.

Parameter Recommendation Rationale
Starting Material Purity >98%Impurities can introduce water or catalytic species.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and can be rigorously dried.
Dehydrating Agent EDC·HCl (1.5 equiv) with DMAP (0.1 equiv)Forms a water-soluble urea byproduct, simplifying workup compared to DCC. DMAP catalyzes the reaction.
Temperature 0 °C to Room TemperatureMinimizes the rate of hydrolysis and other side reactions.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.

Step-by-Step Methodology:

  • Preparation: Add N-(tert-butoxycarbonyl)iminodiacetic acid (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) followed by the portion-wise addition of EDC·HCl (1.5 equiv) over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Let the reaction stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting diacid.

  • Workup: Upon completion, wash the reaction mixture successively with cold 1 M HCl (to remove DMAP and residual EDC), and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure tert-butyl 3,5-dioxomorpholine-4-carboxylate.

Visualization of Reaction and Side Reaction

reaction_pathway cluster_main Desired Cyclization Pathway cluster_side Undesired Ring-Opening Pathway start N-(Boc)iminodiacetic acid product tert-Butyl 3,5-dioxomorpholine-4-carboxylate start->product + Dehydrating Agent (e.g., EDC, -H₂O) hydrolysis_product Linear Diacid Byproduct product->hydrolysis_product + H₂O (Acid or Base Catalyzed)

Caption: Desired cyclization versus the undesired hydrolytic ring-opening.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group important, and can it contribute to the problem? A1: The tert-butoxycarbonyl (Boc) group protects the amine, preventing it from participating in unwanted side reactions. It is known to be stable under basic and nucleophilic conditions but is labile to acid[1]. If any acidic impurities are present or generated, the Boc group can be cleaved. The resulting free amine could potentially complicate the reaction, although the primary issue with acid is its catalysis of the ring hydrolysis.

Q2: My product appears pure by NMR after workup, but the yield is still low. Where could the product be lost? A2: If the ring-opening is occurring during the reaction, the resulting diacid is very polar. During the aqueous workup (e.g., washing with HCl and brine), this polar byproduct, along with unreacted starting material, may be partially or fully extracted into the aqueous layers, leading to a low isolated yield of the desired, less polar product.

Q3: Can I use a different solvent? A3: Yes, other anhydrous aprotic solvents like THF or acetonitrile can be used. The key is that the solvent must be incapable of acting as a nucleophile and must be rigorously dried. Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and lead to the formation of ester byproducts.

Q4: What is the best way to monitor the reaction to prevent it from running too long? A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between the polar starting material (diacid) and the less polar product (cyclic imide). For example, a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize both spots. Running the reaction for an excessively long time, especially if moisture is not perfectly excluded, can increase the likelihood of hydrolysis.

troubleshooting_flowchart start Low Yield / Ring-Opening Observed check_anhydrous Are conditions strictly anhydrous? (Dried glassware, anhydrous solvents, inert atmosphere) start->check_anhydrous check_temp Was the reaction temperature controlled? (e.g., started at 0°C) check_anhydrous->check_temp Yes implement_anhydrous Action: Implement rigorous anhydrous techniques. check_anhydrous->implement_anhydrous No check_reagents Was an appropriate dehydrating agent used? (e.g., EDC, DCC) check_temp->check_reagents Yes implement_temp Action: Use low-temperature conditions (0°C to RT). check_temp->implement_temp No implement_reagents Action: Use a carbodiimide-based dehydrating agent. check_reagents->implement_reagents No success High Yield of Desired Product check_reagents->success Yes implement_anhydrous->success implement_temp->success implement_reagents->success

Caption: Troubleshooting workflow for optimizing the cyclization reaction.

References

  • Organic Chemistry Portal. tert-Butyl Esters.[Link]

  • Scott, M. S. et al. (2014). Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection.[Link]

  • Singh, K. N. et al. Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. [Link]

  • Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]

  • Guichard, G. et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: tert-Butyl 3,5-dioxomorpholine-4-carboxylate Common Aliases: N-Boc-morpholine-3,5-dione; N-Boc-diglycolimide CAS Registry (Related Core): 4430-05-1 (Parent amine: Morpholine-3,5-dione)

Executive Summary

This guide addresses the purification of tert-butyl 3,5-dioxomorpholine-4-carboxylate , a cyclic imide protected by a tert-butoxycarbonyl (Boc) group. This molecule presents a "double-edged" stability challenge:

  • The Cyclic Imide (3,5-dione): Highly susceptible to nucleophilic attack (hydrolysis) by water, leading to ring-opening.

  • The Boc Group: Acid-labile, susceptible to deprotection on standard silica gel.

Critical Warning: Standard silica gel chromatography often results in 20–50% mass loss due to on-column hydrolysis or deprotection. This guide prioritizes non-aqueous recrystallization and neutralized stationary phases.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My crude NMR shows a broad singlet at 10–12 ppm and a complex methylene region. What happened?

Diagnosis: Ring Hydrolysis. The 3,5-dione ring has opened to form the (2-(tert-butoxycarbonylamino)ethoxy)acetic acid (linear impurity).

  • Cause: Exposure to atmospheric moisture or aqueous workup. The imide carbonyls are activated by the electron-withdrawing Boc group, making them extremely electrophilic.

  • Solution: You cannot re-close the ring easily without harsh dehydrating agents (e.g., Ac2O/reflux), which may degrade the Boc group.

  • Prevention: Avoid aqueous washes. Use anhydrous Na2SO4 immediately after reaction quenching. Store under Argon.

Q2: I purified the compound on a silica column, but the yield was low, and I see a new spot on TLC at the baseline.

Diagnosis: Silica-Induced Degradation. Standard silica gel is slightly acidic (pH 6.0–6.5) and contains bound water.

  • Mechanism: The acidity catalyzes the loss of the Boc group (isobutylene evolution), or the bound water hydrolyzes the imide ring.

  • Fix: Use Protocol B (Neutralized Silica) below.

Q3: The product is oiling out during recrystallization.

Diagnosis: Solvent Polarity Mismatch.

  • Cause: The compound is too soluble in the "good" solvent (e.g., DCM or EtOAc) or the "bad" solvent was added too quickly.

  • Fix: Use the "Vapor Diffusion" method (see Protocol A) or switch to a Toluene/Heptane system.

Module 2: Impurity Profile & Specifications

Impurity TypeChemical IdentityDetection (1H NMR)Removal Strategy
Type A (Hydrolysis) N-Boc-(2-hydroxyethoxy)acetic acid amide (Ring-opened)Broad -COOH (10-12 ppm); Split CH2 signals.Wash: Soluble in sat. NaHCO3 (Caution: Fast wash only). Prevent: Anhydrous workup.
Type B (Deprotection) Morpholine-3,5-dione (Boc lost)Loss of t-Bu singlet (1.45 ppm).Purification: Silica chromatography (elutes much slower than product).
Type C (Starting Material) Diglycolic AnhydrideDoublet at ~4.5 ppm (if unreacted).Wash: Cold Et2O or Hexanes trituration.
Type D (Starting Material) Boc-Amide / Urea byproductsVariable amide NH signals.Recrystallization: Remains in mother liquor (EtOAc/Hexane).

Module 3: Advanced Purification Protocols

Protocol A: Non-Aqueous Recrystallization (Preferred)

Use this as the primary method to avoid silica exposure.

Reagents:

  • Solvent A: Ethyl Acetate (Anhydrous) or Toluene.

  • Solvent B: Hexanes or Heptane (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of Solvent A at 40–50°C. Do not boil (thermal instability of Boc-imide).

  • Filtration: If the solution is cloudy (inorganic salts), filter rapidly through a glass frit under N2.

  • Precipitation:

    • Method 1 (Standard): Add Solvent B dropwise until persistent turbidity appears. Cool slowly to room temperature, then to -20°C.

    • Method 2 (Vapor Diffusion - For Oils): Place the solution (in a small vial) inside a larger jar containing Solvent B . Seal the jar. The hexane vapors will slowly diffuse into the EtOAc, forcing gentle crystallization over 24 hours.

  • Collection: Filter crystals under inert atmosphere. Wash with cold (-20°C) Solvent B.

Protocol B: Neutralized Flash Chromatography

Use only if recrystallization fails.

The "1% Et3N" Rule: You must buffer the silica to prevent acid-catalyzed decomposition.

  • Slurry Preparation: Suspend Silica Gel 60 in the eluent (e.g., 20% EtOAc in Hexanes) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry. Flush with 2 column volumes of eluent (with 1% Et3N) to ensure the entire silica bed is basic.

  • Loading: Dissolve crude in a minimal amount of DCM (buffered with 1% Et3N). Load carefully.

  • Elution: Run the column using the mobile phase (EtOAc/Hexane) without Et3N (the pre-treatment is usually sufficient) or maintain 0.5% Et3N if the compound is extremely labile.

  • Workup: Evaporate fractions immediately at <35°C water bath temperature.

Module 4: Visualization of Degradation & Logic

Figure 1: Degradation Pathways

This diagram illustrates why aqueous and acidic conditions must be avoided.

DegradationPathways Target Target: tert-Butyl 3,5-dioxomorpholine-4-carboxylate Hydrolysis Impurity A: Ring-Opened (Acid-Amide) Target->Hydrolysis + H2O (Atmospheric/Silica) Nucleophilic Attack Deprotection Impurity B: Deprotected Morpholine-3,5-dione Target->Deprotection + H+ (Silica Acid Sites) Acid Catalysis Isobutylene Isobutylene (Gas) + CO2 Deprotection->Isobutylene Side Products

Caption: Figure 1.[1] The compound is dual-sensitive. Water attacks the imide carbonyls (Red path), while acid attacks the Boc group (Yellow path).

Figure 2: Purification Decision Tree

Follow this logic to maximize yield.

PurificationLogic Start Crude Mixture TLC TLC Check (EtOAc/Hexane) Start->TLC State Physical State? TLC->State Solid Solid State->Solid Oil Oil / Gum State->Oil Recryst Protocol A: Recrystallization (EtOAc/Hexane) Solid->Recryst Preferred Column Protocol B: Neutralized Silica (1% Et3N) Oil->Column If Recryst fails Success Pure Product (Store -20°C) Recryst->Success Column->Success

Caption: Figure 2. Decision matrix prioritizing non-aqueous techniques to preserve the imide ring.

References

  • Vertex Pharmaceuticals. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Reddit ChemPros Community. (2023). Purification of Quinoline-3,4-diones (Discussion on Dione Stability on Silica). Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). An Optimized Protocol for the Synthesis of Morpholine-2,5-Diones (Comparative Stability Context). Retrieved from [Link]

Sources

Optimizing reaction temperature for N-Boc-3,5-dioxomorpholine stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-3,5-dioxomorpholine

A Guide to Optimizing Reaction Temperature and Ensuring Reagent Stability

Welcome to the technical support center for N-Boc-3,5-dioxomorpholine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. N-Boc-3,5-dioxomorpholine, an N-protected amino acid derivative, offers unique advantages in synthesis but, like many heterocyclic reagents, its stability is paramount for successful and reproducible outcomes. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing on the critical role of temperature in maintaining the reagent's integrity.

Our approach moves beyond simple step-by-step instructions. We delve into the underlying chemical principles to empower you to make informed decisions during your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of N-Boc-3,5-dioxomorpholine.

Q1: What are the primary factors that compromise the stability of N-Boc-3,5-dioxomorpholine during a reaction?

A1: The stability of N-Boc-3,5-dioxomorpholine is influenced by a combination of factors, with temperature being the most critical catalyst for degradation. The primary factors are:

  • Elevated Temperature: The morpholine-dione ring is susceptible to thermal decomposition. While the N-Boc group itself is thermally labile only at very high temperatures (above 150°C without a catalyst), the heterocyclic core can degrade at much lower temperatures, leading to side products and reduced yield.[1] Many standard reactions are conducted at room temperature or with only gentle heating (e.g., 40-50 °C) to mitigate this risk.[2][3]

  • Presence of Moisture (Water): The anhydride-like character of the dioxomorpholine ring makes it highly susceptible to hydrolysis. Trace amounts of water in solvents or reagents can lead to ring-opening, forming the corresponding N-Boc-N-carboxymethyl amino acid. Therefore, using anhydrous solvents and inert atmospheres is crucial.

  • Strong Acids or Bases: The N-Boc protecting group is designed to be cleaved by strong acids (e.g., TFA, HCl).[2] Its presence in the reaction medium, even in catalytic amounts, can initiate premature deprotection. While generally stable to bases, strong basic conditions can promote other side reactions.

  • Aggressive Nucleophiles: Strong nucleophiles can attack the carbonyl groups, leading to undesired ring-opening reactions. The choice of reaction partners and catalysts should be made to ensure they are compatible with the reagent's structure.

Q2: My reaction is sluggish at room temperature. How can I safely increase the reaction rate without degrading the N-Boc-3,5-dioxomorpholine?

A2: This is a classic optimization challenge. Instead of defaulting to a significant temperature increase, consider a systematic, multi-faceted approach:

  • Incremental Temperature Elevation: Increase the temperature in small, controlled increments (e.g., 5-10°C at a time), closely monitoring the reaction by TLC or LC-MS at each stage. A common upper limit for gentle heating is around 40-50°C.[2]

  • Solvent Optimization: The choice of solvent can significantly influence reaction rates. Transitioning to a more polar aprotic solvent (e.g., from THF to DMF or NMP) can sometimes accelerate the desired reaction without requiring higher temperatures.

  • Catalyst Screening: Investigate if a catalyst can facilitate the reaction at a lower temperature. For instance, in acylation reactions, additives like DMAP (4-Dimethylaminopyridine) can dramatically increase rates, but they should be tested for compatibility first.

  • Concentration Adjustment: Increasing the concentration of reactants can sometimes improve reaction kinetics according to Le Châtelier's principle, avoiding the need for thermal input.

Q3: How can I visually or analytically detect the decomposition of N-Boc-3,5-dioxomorpholine?

A3: Active monitoring is the cornerstone of working with sensitive reagents.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Decomposition will typically appear as new, often more polar, spots on the TLC plate. Streaking from the baseline can also indicate the presence of multiple degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the disappearance of the starting material's mass peak and the appearance of new masses corresponding to potential byproducts (e.g., the hydrolyzed ring-opened product or the de-Boc'd starting material).

  • Visual Cues: While not definitive, a sudden change in the reaction mixture's color (e.g., turning yellow or brown) can be an indicator of decomposition. Similarly, unexpected gas evolution (effervescence) could signal the breakdown of the Boc group into CO₂ and isobutylene.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Reagent Decomposition: The reaction temperature may be too high, or moisture may be present. 2. Low Reactivity: The reaction temperature is too low for the specific substrates.1. Confirm reagent integrity via LC-MS before starting. Run the reaction at a lower temperature (start at 0°C or room temperature) under a strict inert atmosphere (Nitrogen or Argon). Use freshly distilled anhydrous solvents. 2. Follow the steps in FAQ Q2 to systematically and cautiously increase the reaction rate.
Multiple Unidentified Spots on TLC/LC-MS 1. Thermal Degradation: Excessive heat is causing multiple decomposition pathways. 2. Side Reactions: The N-Boc group may be partially cleaving, or the ring may be opening.1. Immediately reduce the reaction temperature. Perform a small-scale temperature screening experiment (see Protocol II below) to identify the optimal thermal window. 2. Analyze the masses of the byproducts by LC-MS to diagnose the side reactions. If acidic cleavage is suspected, add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids.
Reaction Fails to Reach Completion 1. Insufficient Thermal Energy: The activation energy for the reaction is not being met at the current temperature. 2. Deactivation of Reagent: The N-Boc-3,5-dioxomorpholine may be slowly degrading over the extended reaction time.1. Carefully increase the temperature in 5°C increments, monitoring by TLC/LC-MS every 30-60 minutes to find a balance between reaction rate and stability. 2. Consider adding a second, fresh aliquot of the N-Boc-3,5-dioxomorpholine reagent to the reaction mixture.

Data & Visualization

Diagram 1: Factors Influencing Reagent Stability

cluster_factors Key Factors cluster_outcomes Potential Outcomes Temp Temperature Reagent N-Boc-3,5- dioxomorpholine Stability Decomposition Ring Decomposition Temp->Decomposition Moisture Moisture Hydrolysis Ring Opening (Hydrolysis) Moisture->Hydrolysis pH pH (Acid/Base) Deprotection N-Boc Cleavage pH->Deprotection Nucleophiles Nucleophiles SideReaction Side Product Formation Nucleophiles->SideReaction

Caption: Key environmental factors affecting the stability of N-Boc-3,5-dioxomorpholine.

Table 1: General Temperature Recommendations for Sensitive Reagents
Reaction TypeStarting Temp. (°C)Max Recommended Temp. (°C)Key Considerations
Peptide Coupling 0 to RT35Monitor for epimerization at higher temperatures.
Acylation 040Reaction rate is highly dependent on the nucleophilicity of the substrate.
Screening Reactions RT (20-25)50Use for initial tests to establish a baseline for reactivity vs. stability.
Sluggish Reactions RT60Proceed with extreme caution. Use only if all other methods (catalysis, solvent) have failed. Continuous monitoring is mandatory.

Experimental Protocols

Protocol I: General Procedure for a Test Reaction

This protocol provides a baseline for using N-Boc-3,5-dioxomorpholine in a coupling reaction.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve your substrate (1.0 eq) in anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add N-Boc-3,5-dioxomorpholine (1.1 eq) to the reaction mixture portion-wise over 5 minutes. If a base or catalyst is required, add it prior to the dioxomorpholine.

  • Initial Monitoring: Stir the reaction at 0°C for 30 minutes. Take an aliquot for TLC or LC-MS analysis to establish a baseline (t=0).

  • Warming and Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continuous Monitoring: Monitor the reaction progress every hour. If the reaction is slow after 4 hours at room temperature, proceed to Protocol II.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Protocol II: Determining the Optimal Thermal Window

This protocol is designed to find the highest possible temperature at which your reaction can proceed efficiently without significant reagent degradation.

  • Setup: Begin with a reaction that has been running at room temperature for at least 2 hours and is showing slow conversion (based on Protocol I).

  • Baseline Analysis: Take a sample for LC-MS analysis. Quantify the peak area ratio of your starting material, desired product, and any visible byproducts. This is your RT baseline.

  • Incremental Heating: Place the flask in a temperature-controlled oil bath set to 30°C. Stir for 1 hour.

  • Analysis: Take another sample for LC-MS analysis. Compare the peak area ratios to the RT baseline. Look for an increase in product formation without a significant increase in degradation products.

  • Iterative Process: If stability is maintained, increase the oil bath temperature by 5°C (to 35°C). Stir for another hour and re-analyze.

  • Identify Threshold: Continue this iterative process until you identify the temperature at which the formation of degradation products begins to accelerate. The optimal reaction temperature will be 5-10°C below this decomposition threshold.

Diagram 2: Troubleshooting Workflow for Low Yield

start Problem: Low Reaction Yield check_reagent Check Reagent Purity (LC-MS) start->check_reagent run_control Run Control Reaction at 0°C to RT check_reagent->run_control Purity OK replace_reagent Reagent Degraded: Use Fresh Lot check_reagent->replace_reagent Impure check_progress Reaction Progressing? run_control->check_progress optimize_temp Follow Protocol II: Incremental Heating check_progress->optimize_temp No / Slow success Success: Optimized Conditions Found check_progress->success Yes check_byproducts Byproducts Observed? optimize_temp->check_byproducts check_byproducts->success No fail Issue Persists: Consider Alternative Catalysts or Solvents check_byproducts->fail Yes

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Fisher Scientific. (n.d.).
  • MSDS DBG001 Boc-Glycinol.pdf. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Wordpress.
  • BenchChem. (2025).

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of tert-Butyl 3,5-Dioxomorpholine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Synthetic Precursors Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Structural Logic

This guide provides a definitive technical analysis of the 1H NMR signature for ** tert-butyl 3,5-dioxomorpholine-4-carboxylate** (N-Boc-diglycolimide). As a critical pharmacophore in peptidomimetics and anticonvulsant scaffolds, the purity of this cyclic imide is paramount.

The core challenge in characterizing this molecule lies in distinguishing the cyclized product from its acyclic hydrolytic impurities (N-Boc-diglycolamic acid) and the unprotected precursor (3,5-morpholinedione). This guide compares the spectral performance of the target molecule against these alternatives, establishing a self-validating protocol for structural confirmation.

Structural "Fingerprint" Logic

The molecule possesses


 local symmetry around the nitrogen atom (assuming rapid ring flipping on the NMR timescale). This symmetry simplifies the spectrum into two distinct signal groups:
  • The Boc Group: A strong singlet integrating to 9 protons.

  • The Morpholine Ring: A singlet (or tight AB system) integrating to 4 protons, significantly deshielded by the flanking carbonyls.

Comparative NMR Analysis: Product vs. Alternatives

The following table contrasts the 1H NMR shifts of the target product against its critical synthetic intermediates and impurities. Data is standardized for CDCl₃ at 400 MHz.[1]

Table 1: Comparative Chemical Shift Data[2]
FeatureTarget Product (N-Boc-3,5-dioxomorpholine)Alternative 1 (Unprotected 3,5-dioxomorpholine)Alternative 2 (Acyclic Impurity: N-Boc-diglycolamic acid)
Ring Methylene (-CH₂-) δ 4.35 ppm (s, 4H) δ 4.15 – 4.25 ppm (s, 4H)Split signals: δ 4.05 (s, 2H) & δ 4.20 (s, 2H)
Boc Group (-C(CH₃)₃) δ 1.55 ppm (s, 9H) Absentδ 1.45 ppm (s, 9H)
Amide/Imide Proton (-NH) Absentδ > 8.5 ppm (br s, 1H) δ 5.0 – 6.0 ppm (br, Amide NH)
Acid Proton (-COOH) AbsentAbsentδ > 10.0 ppm (br s)
Symmetry Status High (Equivalent CH₂s)High (Equivalent CH₂s)Low (Non-equivalent CH₂s)

Technical Insight: The diagnostic shift for successful N-protection is the downfield movement of the ring methylenes (~0.1–0.2 ppm) due to the electron-withdrawing nature of the Boc-carbamate relative to the free imide.

Visualization of Structural Verification

The following diagram illustrates the logical flow for interpreting the NMR spectrum to confirm synthesis success.

NMR_Verification_Flow Start Crude Product NMR (CDCl3) Check_Boc Check 1.55 ppm Region (Is Boc Present?) Start->Check_Boc Check_NH Check > 8.0 ppm Region (Is NH Present?) Check_Boc->Check_NH Yes (Singlet 9H) Result_StartMat UNPROTECTED PRECURSOR (NH present, CH2 upfield) Check_Boc->Result_StartMat No Check_CH2 Analyze 4.0 - 4.5 ppm Region (Methylene Pattern) Check_NH->Check_CH2 No (Clean Baseline) Check_NH->Result_StartMat Yes (Broad Singlet) Result_Product CONFIRMED PRODUCT (Singlet ~4.35, No NH) Check_CH2->Result_Product Single Singlet (4H) Result_Hydrolysis ACYCLIC IMPURITY (Split CH2s, Acid proton) Check_CH2->Result_Hydrolysis Two Singlets (2H each)

Caption: Decision tree for validating N-Boc-3,5-dioxomorpholine synthesis via 1H NMR.

Experimental Protocol & Methodology

To ensure reproducibility and accurate interpretation, follow this standardized protocol. This method minimizes water interference and prevents acid-catalyzed deprotection during analysis.

Step 1: Sample Preparation[3][5]
  • Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) neutralized with silver foil or basic alumina if stored for long periods.

    • Why? Traces of HCl in aged CDCl₃ can remove the Boc group in situ, leading to confusing spectra (appearance of unprotected species over time).

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects, broadening the methylene singlet.

Step 2: Acquisition Parameters[6]
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 scans are sufficient due to the high symmetry and proton density of the Boc group.

  • Relaxation Delay (D1): Set to 2.0 seconds . The Boc methyl protons have relatively long T1 relaxation times; insufficient delay will result in under-integration of the Boc signal (ratio < 9:4).

Step 3: Integration & Phasing
  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Normalize: Set the Boc singlet (approx 1.55 ppm) to an integral of 9.00 .

  • Validate: The methylene peak at ~4.35 ppm must integrate to 4.00 ± 0.2 .

    • Failure Mode: If the integral is 2.0 or 3.0, check for the acyclic impurity (ring opening).

Troubleshooting & Solvent Effects[5][7][8]

The choice of solvent dramatically alters the appearance of the morpholine ring protons.

Solvent Comparison Table
SolventEffect on Ring Protons (CH₂)Technical Recommendation
CDCl₃ Sharp Singlet Preferred. Best resolution; Boc group is distinct from water.
DMSO-d₆ Broadened / Split Avoid. High viscosity and water content (~3.3 ppm) can obscure the methylene region or cause exchange broadening.
Acetone-d₆ Singlet (Shifted) Alternative.[2] Useful if the compound is insoluble in CDCl₃. Expect CH₂ shift to ~4.45 ppm.
Common Impurity Signals[3]
  • Water (in CDCl₃): ~1.56 ppm. Warning: This overlaps directly with the Boc signal. If your Boc integral is >9.5, dry your sample and solvent.

  • Diglycolic Anhydride: Singlet at ~4.50 ppm.[1] Indicates incomplete amination.

  • Triethylamine (Et₃N): Quartet ~2.5 ppm, Triplet ~1.0 ppm. Common if Et₃N was used as a base during Boc protection.

References

  • Chemical Shifts of Common Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Morpholine Ring Conformation & NMR: Katritzky, A. R., et al. (2005).[4] 1H and 13C NMR spectra of N-substituted morpholines.[4][5] Magnetic Resonance in Chemistry, 43(8), 673-675.[4]

  • Synthesis of 3,5-Morpholinediones: Vanjari, R., Guntreddi, T., & Singh, K. N. (2014).[1] Transition-metal-free synthesis of 3,5-morpholinediones. Green Chemistry, 16, 351-356.[1]

  • Solvent Effects on Amide/Imide Shifts: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics, 29(9), 2176–2179.[6]

Sources

Comparative Guide: tert-Butyl 3,5-Dioxomorpholine-4-Carboxylate vs. Williams Glycine Template

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the asymmetric synthesis of


-amino acids, the choice of glycine equivalent dictates the scalability, atom economy, and operational complexity of the workflow. This guide compares two distinct approaches:
  • The Williams Glycine Template: A stoichiometric chiral auxiliary approach (substrate-controlled diastereoselectivity).

  • The tert-Butyl 3,5-Dioxomorpholine-4-Carboxylate (N-Boc-Morpholine-3,5-dione): A catalytic activation approach (catalyst-controlled enantioselectivity).

Verdict: Use the Williams Template for early-phase discovery where >99% ee is non-negotiable and scale is small (<10g). Use the Morpholine-3,5-dione scaffold for process chemistry and scale-up, where atom economy, mild conditions (non-cryogenic), and catalytic efficiency drive cost reduction.

Mechanistic Deep Dive

The Williams Template (Stoichiometric Control)

The Williams template (typically 5,6-diphenyl-morpholin-2-one) relies on thermodynamic control and steric shielding.

  • Chiral Source: The auxiliary itself (derived from benzoin).

  • Enolate Geometry: Deprotonation (typically with NaHMDS or LiHMDS) generates a rigid Z-enolate.

  • Stereocontrol: The two phenyl groups on the morpholinone ring create a "wall," forcing the electrophile to approach from the less hindered face (anti-phenyl).

  • Result: Exceptionally high diastereomeric ratios (dr > 98:2) which translate to high ee after hydrolysis.

tert-Butyl 3,5-Dioxomorpholine-4-Carboxylate (Catalytic Control)

This reagent is an achiral or prochiral pronucleophile. It is a cyclic imide (morpholine-3,5-dione) protected by a tert-butoxycarbonyl (Boc) group.

  • Activation: The 3,5-dione structure renders the

    
    -protons significantly more acidic (pKa ~12-14) than standard glycine esters.
    
  • Stereocontrol: Since the substrate is achiral, stereochemistry is induced entirely by a chiral catalyst—typically a Phase Transfer Catalyst (PTC) like a Maruoka ammonium salt or a Cinchona alkaloid derivative.

  • Mechanism: The catalyst forms a tight ion pair with the enolate at the liquid-liquid interface, shielding one face during alkylation.

Critical Performance Metrics

FeatureWilliams Glycine TemplateN-Boc-3,5-Dioxomorpholine
Stereoselectivity (ee) Excellent (>98%) Good to Excellent (90–99%)*
Atom Economy Poor (Requires stoichiometric auxiliary)High (Catalytic method)
Reagents (Base) Strong (NaHMDS, LiHMDS, LDA)Mild (K₂CO₃, Cs₂CO₃, KOH)
Temperature Cryogenic (-78 °C)Ambient (0 °C to 25 °C)
Scalability Low (Auxiliary cost & waste)High (Batch/Flow compatible)
Product Release Destructive (Hydrogenolysis/Hydrolysis)Simple Acidic/Basic Hydrolysis
Primary Use Case Complex Total Synthesis / MedChemProcess Chemistry / Library Gen

*Note: ee for the Morpholine dione method is highly dependent on the specific catalyst used.

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process and the chemical pathways for both reagents.

AminoAcidSynthesis Start Target: Non-Natural Alpha-Amino Acid Williams Route A: Williams Template (Stoichiometric Auxiliary) Start->Williams High Purity Req. Small Scale Morpholine Route B: 3,5-Dioxomorpholine (Catalytic Activation) Start->Morpholine Scale-up Green Chem StepW1 1. Enolization (NaHMDS, -78°C) Williams->StepW1 StepW2 2. Electrophile Addition (Steric Shielding) StepW1->StepW2 StepW3 3. Cleavage (H2/Pd or Li/NH3) StepW2->StepW3 WasteW High Waste (Auxiliary Loss/Recovery) StepW3->WasteW End Pure Chiral Amino Acid StepW3->End StepM1 1. Ion Pairing (Chiral PTC, Base) Morpholine->StepM1 StepM2 2. Alkylation (Ambient Temp) StepM1->StepM2 StepM3 3. Hydrolysis (Acid/Base) StepM2->StepM3 WasteM Low Waste (Catalyst Recycled) StepM2->WasteM StepM3->End

Figure 1: Comparative workflow for amino acid synthesis. Route A (Red) represents the classical auxiliary approach; Route B (Blue) represents the modern catalytic approach.

Experimental Protocols

Protocol A: Williams Template Alkylation (Standard)

Best for: Ensuring >98% ee on the first attempt with unknown substrates.

  • Preparation: In a flame-dried flask under Argon, dissolve the Williams lactone (1.0 equiv) in anhydrous THF (0.1 M).

  • Enolization: Cool to -78 °C . Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins. The solution typically turns deep red/orange, indicating enolate formation. Stir for 30-45 mins.

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise.

  • Reaction: Stir at -78 °C for 2–4 hours. (Note: Warming to -20 °C may be required for unreactive electrophiles, but risks eroding dr).

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography. The major diastereomer is usually easily separable.

  • Cleavage: Dissolve in EtOH/THF. Add PdCl₂ (0.2 equiv) and hydrogenate (H₂ balloon) at RT to cleave the auxiliary and release the free amino acid.

Protocol B: Catalytic Alkylation of N-Boc-3,5-Dioxomorpholine

Best for: Scale-up, mild conditions, and "Green" chemistry requirements.

  • Preparation: Dissolve tert-butyl 3,5-dioxomorpholine-4-carboxylate (1.0 equiv) and the Chiral Phase Transfer Catalyst (e.g., N-spiro-C2-symmetric ammonium salt, 1–5 mol%) in Toluene or CH₂Cl₂ (0.1 M).

  • Base Addition: Add 50% aqueous KOH or solid Cs₂CO₃ (5.0 equiv).

  • Alkylation: Add the electrophile (1.2 equiv) at 0 °C or Room Temperature .

  • Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 1–12 hours depending on the electrophile reactivity.

  • Workup: Dilute with water, extract with CH₂Cl₂. Wash organic layer with brine.

  • Hydrolysis: The resulting alkylated intermediate is treated with 6N HCl (reflux) or LiOH (THF/H₂O) to open the ring and remove the Boc group, yielding the amino acid.

Troubleshooting & Optimization

Controlling the "Double Alkylation"
  • Williams Template: Rare. The steric bulk of the first alkylation usually prevents a second attack.

  • Morpholine Dione: Possible. The product of the first alkylation is still acidic.

    • Fix: Use exactly 1.0–1.1 equiv of electrophile and lower temperatures (0 °C). Switch to a bulkier catalyst that sterically precludes the second alkylation event.

Improving Enantioselectivity (ee)
  • Williams Template: If dr is low, ensure temperature was maintained at -78 °C during enolization. Check the purity of the NaHMDS.

  • Morpholine Dione: If ee is low (<90%), screen solvent polarity (Toluene vs. CHCl₃) and catalyst concentration. Often, lowering the concentration increases ee by reducing background (uncatalyzed) rac-alkylation.

References

  • Williams, R. M. (1992). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.[1] (Foundational text on the Williams Template).

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link

  • Trost, B. M. , et al. (2009). "Asymmetric Synthesis of Chiral Amino Acids via Palladium-Catalyzed Allylic Alkylation." Journal of the American Chemical Society.[2] Link

Sources

Technical Comparison Guide: Structural Confirmation of tert-Butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively confirm the structure of tert-butyl 3,5-dioxomorpholine-4-carboxylate (N-Boc-diglycolimide) and resolve conformational ambiguities inherent in solution-state analysis.

The Challenge: The target molecule features a 3,5-dioxomorpholine core (a cyclic imide) protected by a tert-butyloxycarbonyl (Boc) group. While Nuclear Magnetic Resonance (NMR) is the standard for connectivity, it often fails to distinguish between rapid conformational averaging (ring flipping) and true static planarity in cyclic imides. Furthermore, N-acyl/N-alkoxycarbonyl imides are electronically unique; the competition for the nitrogen lone pair between the ring carbonyls and the Boc carbonyl creates stereoelectronic effects that only X-ray crystallography can resolve with atomic precision.

Verdict: X-ray crystallography is the superior and necessary method for absolute structural confirmation, particularly for defining the ring puckering parameters and the pyramidalization of the imide nitrogen, which directly influence the molecule's reactivity as a peptidomimetic scaffold.

The Comparative Landscape: Why X-ray?

The following table objectively compares the three primary structural elucidation techniques for this specific scaffold.

FeatureX-Ray Crystallography Solution NMR (

H,

C)
IR Spectroscopy
Primary Output 3D Atomic Coordinates (CIF)Magnetic Environment of NucleiFunctional Group Vibrations
Stereochemistry Absolute Configuration (if chiral) & Relative StereochemRelative (often ambiguous in flexible rings)N/A
Conformation Definitive (Frozen solid-state geometry)Averaged (Fast exchange on NMR timescale)Qualitative (C=O stretch shifts)
Imide Planarity Precise Torsion Angles (

error)
Inferential (via Coupling Constants)N/A
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
Solid or Solution
Limitations Requires high-quality crystal; time-consumingSolvent effects; signal overlapLow structural resolution
Expert Insight: The "N-Boc Imide" Problem

In solution, the morpholine-3,5-dione ring undergoes rapid "chair-to-chair" or "boat-to-boat" interconversion. In


H NMR, the ethylene protons often appear as a singlet (due to symmetry) or a broad multiplet, masking the true low-energy conformation. Only X-ray crystallography captures the specific endo- or exo- pyramidalization of the nitrogen atom, a critical parameter for predicting nucleophilic attack trajectories in drug design.

Experimental Protocol: Crystallization & Data Collection

Author's Note: N-Boc protected imides are often oils or low-melting solids due to the flexible tert-butyl group and lack of strong hydrogen bond donors. The following protocol utilizes Vapor Diffusion , which is superior to simple evaporation for these lipophilic "oily" intermediates.

Phase 1: Crystallization (Vapor Diffusion Method)
  • Reagents: High-purity tert-butyl 3,5-dioxomorpholine-4-carboxylate (

    
    ), Dichloromethane (DCM - Solvent), 
    
    
    
    -Pentane (Anti-solvent).
  • Apparatus: 2 mL inner vial, 20 mL outer scintillation vial with airtight cap.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the target compound in the minimum amount of DCM (approx. 0.3–0.5 mL) in the small inner vial. Ensure the solution is clear.

  • Setup: Place the open inner vial inside the larger outer vial.

  • Anti-solvent Addition: Carefully pipette 5–8 mL of

    
    -pentane into the outer vial. Crucial:  Do not let the pentane spill into the inner vial.
    
  • Equilibration: Seal the outer vial tightly. Store at

    
    C in a vibration-free environment.
    
  • Observation: Over 48–72 hours, pentane vapor will diffuse into the DCM solution, slowly increasing polarity and inducing nucleation. Look for colorless prisms or blocks.

Phase 2: X-Ray Diffraction Parameters
  • Temperature: 100 K (Liquid Nitrogen stream). Rationale: Reduces thermal motion of the flexible Boc methyl groups, improving resolution.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Note: Cu is preferred for small organic molecules without heavy atoms to maximize diffraction intensity.
  • Resolution Goal: 0.80 Å or better.

Phase 3: Refinement Strategy
  • Disorder Handling: The tert-butyl group often exhibits rotational disorder. Use a split model (e.g., PART 1 / PART 2 in SHELXL) if electron density suggests multiple orientations.

  • Validation: Target an R-factor (

    
    ) 
    
    
    
    .

Visualization: Decision Logic & Workflow

Diagram 1: Structural Confirmation Workflow

This diagram outlines the critical path from synthesis to final CIF generation.

G Start Crude Product (Oily/Amorphous) Screen Solubility Screen (DCM vs EtOAc) Start->Screen Method Vapor Diffusion (Pentane/DCM) Screen->Method High Solubility Crystal Single Crystal (Block/Prism) Method->Crystal 48-72 hrs Diffraction X-Ray Diffraction (100 K) Crystal->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Result Final CIF (Confirmation) Refine->Result

Caption: Optimized workflow for crystallizing lipophilic N-Boc intermediates.

Diagram 2: X-Ray vs. NMR Decision Matrix

When to rely on X-ray over NMR for this specific scaffold.

D Question Is the Imide Ring Planar? NMR NMR Analysis (Broad/Avg Signals) Question->NMR XRay X-Ray Analysis (Frozen State) Question->XRay Direct Path Ambiguity Ambiguous: Fast Exchange? NMR->Ambiguity Broadening observed Ambiguity->XRay Required Answer Definitive: Bond Angles & Torsion XRay->Answer

Caption: Decision logic highlighting the limitations of NMR for dynamic cyclic imides.

Representative Data Analysis

Since this is a guide, the following data represents expected values for a high-quality structure of a morpholine-3,5-dione derivative, based on crystallographic standards for cyclic imides.

A. Unit Cell Parameters (Typical for Monoclinic System)
  • Space Group:

    
     (Centrosymmetric, common for achiral organics).
    
  • Z: 4 (One molecule per asymmetric unit).

  • Density (

    
    ):  ~1.25 - 1.30 Mg/m³.
    
B. Key Geometrical Parameters (The "Fingerprint")

Use these values to validate your solved structure. Deviations


 Å or 

may indicate incorrect atom assignment or strain.
ParameterAtomsExpected ValueSignificance
Bond Length N4–C3 / N4–C51.38 – 1.40 ÅIndicates partial double bond character (resonance).
Bond Length C3=O / C5=O1.20 – 1.22 ÅTypical carbonyl double bond.
Bond Angle C3–N4–C5118 – 124°Deviations from 120° indicate ring strain or pyramidalization.
Torsion Angle O-C-C-O (Ring)< 10°Near 0° indicates a planar imide; >20° indicates a boat/chair puckering.
C. Structural Logic Check

In the solved structure, check the N-Boc Carbonyl orientation . The carbonyl oxygen of the Boc group typically orients anti to the ring carbonyls to minimize dipole-dipole repulsion. If your refinement shows them syn, re-check the electron density map for disorder.

References

  • BenchChem. (2025).[1][2] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Sengupta, S., et al. (2015). "Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations." Chemical Physics Letters, 639.[3] Retrieved from

  • Pawar, S., et al. (2013).[4] "Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. Retrieved from

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard reference for refinement software).

Sources

Chromatographic separation of tert-butyl 3,5-dioxomorpholine-4-carboxylate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the chromatographic separation of tert-butyl 3,5-dioxomorpholine-4-carboxylate (also known as N-Boc-3,5-morpholinedione) and its chiral derivatives.

Executive Summary: Chirality & Scope

Critical Scientific Note: The unsubstituted parent molecule, tert-butyl 3,5-dioxomorpholine-4-carboxylate (CAS: 943818-71-1), is achiral . It possesses a plane of symmetry passing through the nitrogen and oxygen atoms of the morpholine ring.

  • If your target is the unsubstituted molecule: Enantioseparation is impossible as no enantiomers exist. Purity analysis should be performed via Achiral RP-HPLC (e.g., C18).

  • If your target is a substituted derivative: This guide focuses on the 2-substituted or 2,6-disubstituted analogs (e.g., 2-methyl, 2-phenyl, or 2-isobutyl derivatives). These are critical chiral synthons in peptidomimetic drug discovery. The protocols below are optimized for these chiral "dione" scaffolds.

Part 1: Molecule Profile & Separation Challenges

FeatureDescriptionChromatographic Implication
Core Structure Cyclic imide (3,5-dione) with N-Boc protection.High UV absorption at 210–220 nm (carbonyls).
Acidity (pKa) The C2/C6 protons are acidic (pKa ~10–11) due to flanking carbonyls.Risk of Racemization: Avoid high pH (>8) and strong bases (e.g., DEA/TEA) in the mobile phase.
Solubility Moderate in alcohols; Good in ACN, EtOAc, DCM.Compatible with Normal Phase (NP) and Polar Organic Mode (POM).
Chiral Recognition Relies on dipole-dipole interactions and H-bonding with the imide carbonyls.Polysaccharide CSPs (Amylose/Cellulose) are the gold standard.[1]

Part 2: Primary Separation Strategy (Normal Phase HPLC)

The most robust method for separating N-Boc-3,5-dioxomorpholine enantiomers utilizes Amylose-based Chiral Stationary Phases (CSPs) . The helical structure of amylose provides an ideal cavity for housing the bulky N-Boc group while the carbamate linkages engage the dione carbonyls.

Recommended Column & Conditions
  • Primary Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The "immobilized" version (IA) allows for a broader solvent range (e.g., DCM/THF) which can solubilize recalcitrant diones, but the coated AD-H often yields higher selectivity (

      
      ) for this specific scaffold.
      
  • Mobile Phase: Hexane / Isopropanol (IPA) (90:10 to 80:20 v/v).

    • Additives: 0.1% Trifluoroacetic acid (TFA) or Formic Acid is mandatory to suppress the ionization of the acidic C-H protons and prevent peak tailing. Do not use basic additives (DEA/TEA) as they promote racemization.

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[1]

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    ).
    
Alternative: Polar Organic Mode (POM)

For compounds with poor solubility in Hexane:

  • Mobile Phase: 100% Acetonitrile or MeOH/ACN (50:50).

  • Column: Chiralpak IG or Chiralcel OD-RH .

  • Benefit: Sharpens peaks for polar derivatives but often sacrifices some resolution compared to Normal Phase.

Part 3: Comparative Performance Guide

The following table summarizes expected performance based on structural analogs (e.g., substituted glutarimides and morpholinones).

ParameterMethod A: Amylose (NP) Method B: Cellulose (NP) Method C: SFC (CO2)
Column Chiralpak AD-H / IAChiralcel OD-H / ICChiralpak IG / IA
Mobile Phase Hex:IPA (90:10) + 0.1% TFAHex:EtOH (85:15) + 0.1% TFACO2 : MeOH (85:15)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.1 – 1.3)High (1.3 – 1.6)
Resolution (

)
> 2.0 (Baseline) ~ 1.5> 3.0
Throughput Medium (15-20 min run)MediumHigh (< 5 min run)
Robustness High (Stable retention)ModerateHigh
Recommendation First Choice for Analytical Alternative if AD failsFirst Choice for Prep

Part 4: Step-by-Step Optimization Protocol

Phase 1: Screening (The "Generic Gradient")

Do not start with isocratic runs. Use a generic gradient to assess retention and potential separation quickly.

  • Column: Chiralpak IA-3 (3 µm).

  • Solvent A: Hexane (+0.1% TFA).

  • Solvent B: IPA:EtOH (50:50) (+0.1% TFA).

  • Gradient: 5% B to 50% B over 15 minutes.

  • Target: Look for peak splitting. If

    
    , switch to isocratic.
    
Phase 2: Optimization (Resolution Enhancement)
  • If peaks overlap (

    
    ):  Switch alcohol modifier. If using IPA, switch to pure Ethanol. Ethanol often interacts differently with the chiral grooves, potentially increasing selectivity for cyclic imides.
    
  • If tailing occurs: Increase TFA concentration to 0.2%.

  • If racemization is suspected (plateau between peaks): Lower temperature to 5–10°C and reduce run time by increasing flow rate.

Part 5: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This flowchart guides the user from the initial molecule assessment to the final purified enantiomer.

MethodDevelopment Start Start: Tert-Butyl 3,5-Dioxomorpholine Derivative CheckChirality Check Structure: Is it 2-Substituted? Start->CheckChirality AchiralStop STOP: Molecule is Achiral Use C18 / RP-HPLC CheckChirality->AchiralStop No (Unsubstituted) Screening Screening Phase: Chiralpak IA & IC Hexane/IPA/TFA Gradient CheckChirality->Screening Yes (Chiral) EvalRes Evaluate Resolution (Rs) Screening->EvalRes GoodRes Rs > 1.5 Validation & Scale-up EvalRes->GoodRes Separated PoorRes Rs < 1.5 Optimize EvalRes->PoorRes Overlap OptStep1 Switch Modifier: IPA -> EtOH or MeOH PoorRes->OptStep1 OptStep1->EvalRes OptStep2 Switch Mode: NP -> SFC or Polar Organic OptStep1->OptStep2 If fails OptStep2->EvalRes

Caption: Decision tree for selecting the correct chromatographic mode based on structural substitution and initial screening results.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the Amylose CSP interacts with the N-Boc-3,5-dioxomorpholine scaffold.

InteractionMechanism CSP Amylose CSP (Helical Groove) HBond2 H-Bond Donor: NH (Carbamate CSP) CSP->HBond2 Provides Steric Steric Fit: N-Boc Group CSP->Steric Cavity Size Dipole Dipole-Dipole: Ring System CSP->Dipole Analyte N-Boc-3,5-Dione (Enantiomer) HBond1 H-Bond Acceptor: C=O (Dione) Analyte->HBond1 Possesses Analyte->Steric Bulky Group Analyte->Dipole HBond2->HBond1 Interaction

Caption: Mechanistic view of the multipoint interaction (H-bonding and Steric inclusion) required for enantiodiscrimination.

References

  • Vertex AI Search. (2024). Enantioseparation and Racemization of 3-Fluorooxindoles. National Institutes of Health (PMC). Available at: [Link]

  • SIELC Technologies. (2024). Separation of 3-Morpholinone on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2021). Enantioseparation of New Chiral Azole Compounds. Available at: [Link]

Sources

Safety Operating Guide

Tert-butyl 3,5-dioxomorpholine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Tert-butyl 3,5-dioxomorpholine-4-carboxylate (often referred to as N-Boc-diglycolimide) represents a specific class of protected heterocyclic imides used as pharmaceutical building blocks. Unlike standard organic solids, the presence of the 3,5-dioxo (imide) functionality combined with the Boc (tert-butoxycarbonyl) protecting group creates a unique disposal profile.

Critical Safety Directive:

  • Do NOT mix with acidic waste streams. The Boc group is acid-labile; contact with strong acids (HCl, TFA) will trigger rapid decarboxylation, releasing isobutylene gas and potentially pressurizing waste containers.

  • Do NOT mix with strong nucleophiles/bases. The imide ring is susceptible to nucleophilic attack, leading to ring-opening and exothermic hydrolysis.

Disposal Classification: Hazardous Organic Waste (Solid or Liquid Solution) . Preferred Method: High-temperature incineration with afterburner and scrubber.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactive potential.[1] This is not inert "lab trash"; it is a latent reactive intermediate.

PropertySpecificationOperational Implication
Chemical Structure Imide (cyclic) + Carbamate (Boc)Dual reactivity: Acid sensitivity (Boc) and Base sensitivity (Imide).
Physical State White to off-white solidDust explosion hazard if micronized. Handle in a fume hood.
Hazard Class Irritant (Xi) Causes skin, eye, and respiratory irritation (H315, H319, H335).
Incompatibilities Strong Acids, Strong Oxidizers, Strong BasesSegregation is mandatory.
Flash Point >110°C (Predicted)Combustible but not highly flammable unless in solvent.

Mechanism of Hazard (Why Segregation Matters):

  • Acid Contact:

    
    .
    
    • Result: Gas evolution causes waste bottles to bulge or burst.

  • Base Contact: Imide ring opens

    
     Formation of dicarboxylic acid mono-amides.
    
    • Result: Exothermic reaction, changing the pH and chemical composition of the waste stream.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

Phase 1: Waste Characterization & Segregation

Before moving the container, verify the state of the material.

  • Scenario A: Pure Solid Substance

    • Keep in the original container if possible.[2]

    • If transferring, use a High-Density Polyethylene (HDPE) or Glass jar with a Teflon-lined screw cap.

    • Labeling: Must read "Hazardous Waste - Solid Toxic/Irritant."

  • Scenario B: Solution (Reaction Mixture)

    • If dissolved in solvents (DCM, Ethyl Acetate, DMF), the solvent dictates the primary waste stream (e.g., Halogenated vs. Non-Halogenated).

    • CRITICAL STEP: Ensure the solution pH is neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate (

      
      ) before bottling to prevent gas buildup.
      
Phase 2: Packaging & Labeling
  • Container Selection: Use amber glass or HDPE. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Headspace: Leave at least 10-15% headspace in the container. Do not fill to the brim. This accommodates any minor gas evolution from slow decomposition.

  • Secondary Containment: Place the waste container inside a polyethylene tray or bucket during transport to the central accumulation area.

Phase 3: The Disposal Workflow (Visualized)

The following logic gate ensures you choose the correct disposal path based on the material's state.

DisposalWorkflow Start Start: Tert-butyl 3,5-dioxomorpholine-4-carboxylate Waste StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidCont Containerize in HDPE/Glass. Do NOT mix with other solids. SolidPath->SolidCont AcidCheck Is the solution Acidic? LiquidPath->AcidCheck Labeling Apply Hazardous Waste Label: 'Irritant', 'Organic Carbon' SolidCont->Labeling Neutralize Neutralize with NaHCO3 until pH 7. Vent gas. AcidCheck->Neutralize Yes (pH < 6) SolventCheck Solvent Type? AcidCheck->SolventCheck No (pH 6-8) Neutralize->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., EtOAc, Hexanes) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling FinalDisp Hand off to EHS for Incineration Labeling->FinalDisp

Figure 1: Decision matrix for the safe segregation and disposal of Boc-imide derivatives.

Emergency Procedures

In the event of an accidental release, immediate containment is necessary to prevent respiratory irritation from dust or vapors.

  • Spill (Solid):

    • Evacuate non-essential personnel.

    • Wear Nitrile gloves , lab coat, and safety goggles . If powder is fine, use a NIOSH N95 particulate respirator.

    • Cover spill with wet paper towels to prevent dust generation.

    • Sweep up into a disposable container.

    • Clean area with soap and water; do not use acidic cleaners.

  • Exposure (Skin/Eye):

    • Eyes: Rinse immediately with water for 15 minutes.[2][3][4][5] The imide structure can hydrolyze on the moist surface of the eye, causing irritation.

    • Skin: Wash with soap and water.[2][3][4][5][6][7] Remove contaminated clothing.[3][4][6]

Regulatory & Compliance Notes

  • US EPA (RCRA): This compound does not typically carry a specific "P" or "U" list code unless specified by local variation. It generally falls under D001 (Ignitable) if in flammable solvent or simply Non-RCRA Regulated Hazardous Waste (if solid), but must be treated as toxic/irritant.

  • Destruction Method: The ultimate fate of this molecule should be thermal oxidation (incineration) . The high temperature ensures the complete breakdown of the morpholine ring and the carbamate linkage into

    
    , 
    
    
    
    , and
    
    
    .

References

Sources

Personal protective equipment for handling Tert-butyl 3,5-dioxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Protocol

As researchers, we often handle "building blocks" like Tert-butyl 3,5-dioxomorpholine-4-carboxylate (often referred to as N-Boc-3,5-morpholinedione or N-Boc-diglycolimide) before full toxicological profiles exist. Unlike bulk solvents with established LD50s, this compound is a functionalized cyclic imide .

The Core Safety Thesis: Treat this compound not just as a standard organic solid, but as a potential electrophilic sensitizer and respiratory irritant . Its cyclic imide structure suggests reactivity with nucleophiles (biological proteins), making skin contact and inhalation the primary vectors of risk.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound combines a morpholine core with a Boc-protecting group and two carbonyls.

Anticipated GHS Classifications (Precautionary Principle):

  • H302: Harmful if swallowed (Standard for morpholine derivatives).[1]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation (High risk due to fine dust potential).

Chemical Behavior Risks:

  • Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile. Contact with strong acids (TFA, HCl) will release isobutylene gas and CO₂, potentially pressurizing waste containers.

  • Hydrolysis: The cyclic imide ring is susceptible to ring-opening in the presence of strong bases, altering the chemical profile during cleanup.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not default to "standard lab attire." Use this matrix to scale your protection based on the operation.

PPE ComponentMaterial SpecificationScientific Rationale (The "Why")
Hand Protection Nitrile (Minimum 0.11 mm) Permeation Resistance: Latex is permeable to many organic modifiers. Nitrile provides superior resistance to the esters and amides likely used as solvents for this compound.
Double Gloving Nitrile (Inner) + Nitrile (Outer) Required for >1g Handling: Cyclic imides can be sensitizers. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Eye Protection Chemical Safety Goggles Dust Migration: Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can react with eye moisture.
Respiratory N95 / P2 Mask or Fume Hood Inhalation Vector: As a solid building block, static electricity often causes particle flight during weighing. If a fume hood is unavailable, respiratory protection is mandatory.
Body Defense Tyvek® Sleeves or Lab Coat Wrist Gap Vulnerability: The gap between the glove and lab coat cuff is the most common exposure point. Sleeves bridge this gap.

Part 3: Operational Handling Protocol

This workflow is designed to minimize static charge and aerosolization, the two primary physical risks of handling dry organic building blocks.

Phase A: Preparation & Weighing
  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Tert-butyl esters are often crystalline and prone to static "jumping."

  • The "Draft Shield" Technique: Perform all weighing inside a chemical fume hood. Lower the sash to the lowest working position to prevent turbulence from blowing the powder.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Adding solid to a stirring solvent can generate a "puff" of dust.

  • Acid Warning: If the reaction involves deprotection (removing the Boc group), ensure the vessel is vented. The release of isobutylene gas is rapid and can over-pressurize sealed vials.

Phase C: Decontamination (The "Wet Wipe" Method)
  • Do NOT sweep dry powder.

  • Cover any minor spill with a paper towel dampened with Ethyl Acetate or Acetone . The solvent dissolves the organic solid, trapping it in the towel for disposal.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you are neither under-protected nor over-encumbered.

PPE_Selection Start Start: Handling Tert-butyl 3,5-dioxomorpholine-4-carboxylate State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution In Solution State_Check->Solution Dissolved Quantity_Check Quantity > 1 gram? Solid->Quantity_Check Level_3 PPE Level 3: Splash Goggles + Butyl Rubber Gloves (Solvent dependent) Solution->Level_3 Splash Risk Level_1 PPE Level 1: Nitrile Gloves + Safety Glasses (Fume Hood Mandatory) Quantity_Check->Level_1 No (<1g) Level_2 PPE Level 2: Double Nitrile + Goggles + N95 (if outside hood) Quantity_Check->Level_2 Yes (>1g)

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Diagram 2: Emergency Response & Waste Flow

A self-validating workflow for accidents and disposal.

Emergency_Response Accident Spill / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash 15 min w/ Soap (Do NOT use solvent) Skin->Action_Skin Action_Eye Eye Wash Station (15 min continuous) Eye->Action_Eye Action_Spill Wet Wipe (Acetone) Dispose as Solid Waste Spill->Action_Spill Disposal Disposal: High BTU Incineration (No Acid Waste Streams) Action_Spill->Disposal Waste Stream

Caption: Immediate response protocols for exposure and proper disposal pathways.

Part 5: Disposal & Waste Management

Critical Constraint: Segregation of Waste.

  • The "Boc" Factor: Do not dispose of this compound in acidic waste streams (e.g., waste containers containing TFA or HCl). Over time, the acid can cleave the Boc group, generating gas that may pressurize and rupture the waste container.

  • Classification: Dispose of as Solid Organic Hazardous Waste .

  • Destruction: High-temperature incineration is the preferred method for morpholine derivatives to prevent environmental leaching [1].

References

  • PubChem. (2023). Morpholine-4-carboxylic acid tert-butyl ester - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Morpholine derivatives. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Tert-butyl 3,5-dioxomorpholine-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.